1-(4-(Trifluoromethoxy)phenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123195-23-3 | |
| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group (-OCF3) on the phenyl ring imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, which can enhance a molecule's pharmacokinetic profile and biological activity.[1][2] As a phenethylamine, it belongs to a class of compounds known for their diverse pharmacological effects, primarily through the modulation of monoamine neurotransmitter systems.[3][4] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and reactivity. Additionally, it explores its potential pharmacological implications by examining the known signaling pathways of related phenethylamine compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some experimental data is available, certain values are predicted or derived from closely related isomers and should be considered with appropriate caution.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 123195-23-3 | [5][6] |
| Molecular Formula | C₉H₁₀F₃NO | [5][6][7] |
| Molecular Weight | 205.18 g/mol | [5][6][7] |
| Appearance | Colorless to light-colored liquid (predicted) | [8] |
Table 2: Physical Properties
| Property | Value | Notes | Source |
| Boiling Point | 69.7-70.1 °C | For the isomer (2-[4-(Trifluoromethoxy)phenyl]ethyl)amine | [9] |
| Melting Point | Not available | Data for the free base is not readily available. | |
| Density | 1.228 g/cm³ | For the isomer (2-[4-(Trifluoromethoxy)phenyl]ethyl)amine | [9] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [8] | |
| pKa | 8.71 ± 0.10 | Predicted | [9] |
Table 3: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1373925-08-6 | [10] |
| Molecular Formula | C₉H₁₁ClF₃NO | [10] |
| Molecular Weight | 241.64 g/mol | [10] |
| Appearance | White to light brown solid | [11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 4: Predicted and Representative Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons (phenyl ring), quartet (methine proton), doublet (methyl protons), and a broad singlet (amine protons). |
| ¹³C NMR | Aromatic carbons, methine carbon, methyl carbon, and a quaternary carbon attached to the trifluoromethoxy group. |
| IR Spectroscopy | N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-F stretching (trifluoromethyl group). |
| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns. |
Note: Specific, experimentally verified spectra for this compound are not widely available in the public domain. The data presented are based on general principles of NMR and IR spectroscopy for similar structures.
Synthesis and Reactivity
Synthesis Protocol
A common synthetic route to 1-(4-(substituted-phenyl))ethanamines involves the reductive amination of the corresponding acetophenone. The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.
Experimental Workflow for Synthesis
Caption: Reductive amination workflow for the synthesis of this compound.
Detailed Methodology:
-
Imine Formation: 4'-(Trifluoromethoxy)acetophenone is dissolved in methanol, followed by the addition of ammonium acetate. The mixture is heated to reflux to facilitate the formation of the corresponding imine intermediate.
-
Reduction: After the formation of the imine, a reducing agent such as sodium borohydride is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can be employed.
-
Workup and Purification: Upon completion of the reduction, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the primary amine group and the substituted phenyl ring.
-
Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
-
Oxidation: The amine group can be oxidized to form the corresponding oxime or nitro compound under appropriate conditions.
-
Aromatic Ring Substitution: The trifluoromethoxy group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
Pharmacological Relevance and Potential Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, its structural similarity to other phenethylamine derivatives suggests potential interactions with monoaminergic neurotransmitter systems.[3] Phenethylamines are known to act as stimulants of the central nervous system by influencing the release and reuptake of dopamine, norepinephrine, and serotonin.[4]
A plausible mechanism of action involves the interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13] By inhibiting these transporters, the concentration of these neurotransmitters in the synaptic cleft increases, leading to enhanced downstream signaling.
Potential Signaling Pathway Interaction
Caption: Postulated mechanism of action via monoamine transporter inhibition.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, largely due to the favorable properties conferred by the trifluoromethoxy group. This technical guide has summarized the available information on its chemical and physical properties, provided a general synthetic approach, and discussed its likely reactivity. While direct experimental data for some properties and its specific biological targets remain to be fully elucidated, the information presented herein, based on its structural class and available data for related compounds, provides a solid foundation for researchers and scientists. Further investigation into its precise pharmacological mechanism of action and its interaction with specific signaling pathways will be crucial for realizing its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1-[4-(Trifluoromethoxy)Phenyl]Ethylamine | Structure, Uses, Safety, Supplier & Chemical Data China [nj-finechem.com]
- 9. (2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE | 123195-23-3 [m.chemicalbook.com]
- 10. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]
- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
1-(4-(Trifluoromethoxy)phenyl)ethanamine molecular weight
An In-Depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)ethanamine
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, a representative synthetic protocol, and an analytical workflow for quality control.
Physicochemical Properties
This compound is a fluorinated organic compound valued for its role as a building block in the synthesis of more complex molecules. The trifluoromethoxy group significantly influences its chemical characteristics.
A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 205.18 g/mol | [1][2][3] |
| Molecular Formula | C9H10F3NO | [1][2][3] |
| Appearance | Colorless to light-colored liquid | [4] |
| Solubility in Water | Poorly soluble | [4] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [4] |
Note: Some properties like boiling and melting points require experimental determination and can vary.
Synthesis and Analysis
The synthesis of this compound can be achieved through various organic chemistry methods. A common approach is the reductive amination of the corresponding ketone, 4'-(trifluoromethoxy)acetophenone.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4'-(trifluoromethoxy)acetophenone and a molar excess of ammonium acetate in methanol. The mixture is stirred at room temperature.
-
Reduction: To the solution containing the intermediate imine, a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is added portion-wise. The reaction is monitored for completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is then taken up in diethyl ether and washed sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography to yield pure this compound.
Experimental Protocol: Quality Control via LC-MS/MS
To ensure the purity and identity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Separation: The sample is injected into the HPLC system. A C18 reverse-phase column is typically used to separate the target compound from any impurities. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of formic acid to improve ionization) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Confirmation: The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity is assessed by integrating the peak area of the compound relative to any other detected peaks.
Logical Workflow and Pathway Visualization
The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.
References
In-Depth Technical Guide to the Structure Elucidation of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-(trifluoromethoxy)phenyl)ethanamine, a key intermediate in pharmaceutical synthesis. This document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies and visualizations of key processes are included to aid researchers in their understanding and application of these techniques.
Introduction
This compound is a primary amine featuring a phenyl ring substituted with a trifluoromethoxy group. Its chemical formula is C9H10F3NO, and it has a molecular weight of 205.18 g/mol .[1][2] The presence of the trifluoromethoxy group imparts unique physicochemical properties to molecules, often enhancing metabolic stability and lipophilicity, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. Accurate structural elucidation is paramount to ensure the identity and purity of this intermediate for its successful application in drug development. This guide outlines the standard analytical workflow for the complete characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H10F3NO | [1][2] |
| Molecular Weight | 205.18 g/mol | [1][2] |
| CAS Number | 123195-23-3 | [1] |
| Appearance | Colorless to light-colored liquid | [3] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [3] |
Synthesis and Characterization Workflow
The general workflow for the synthesis and subsequent structure elucidation of this compound involves a multi-step process, beginning with synthesis and followed by a suite of analytical techniques to confirm the structure and purity of the final product.
Experimental Protocols
Synthesis: Reductive Amination of 4-(Trifluoromethoxy)acetophenone
A common and effective method for the synthesis of this compound is the reductive amination of 4-(trifluoromethoxy)acetophenone.
Materials:
-
4-(Trifluoromethoxy)acetophenone
-
Ammonium acetate or Ammonia
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H2/Pd-C)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (for salt formation if desired)
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: Dissolve 4-(trifluoromethoxy)acetophenone in methanol. Add an excess of ammonium acetate or bubble ammonia gas through the solution. Stir the mixture at room temperature or with gentle heating to facilitate the formation of the intermediate imine.
-
Reduction: To the solution containing the imine, carefully add the reducing agent in portions. For instance, sodium cyanoborohydride can be added, and the reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of dilute hydrochloric acid. Adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH solution) to liberate the free amine.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis
Sample Preparation: For NMR analysis, dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl3). For IR analysis, a thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). For GC-MS analysis, a dilute solution in a volatile organic solvent is prepared.
Spectroscopic Data and Structure Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | d | 2H | Ar-H (ortho to -CH(NH2)CH3) |
| ~ 7.15 | d | 2H | Ar-H (ortho to -OCF3) |
| ~ 4.15 | q | 1H | -CH (NH2)CH3 |
| ~ 1.60 | s (broad) | 2H | -NH 2 |
| ~ 1.40 | d | 3H | -CH(NH2)CH 3 |
Interpretation:
-
The two doublets in the aromatic region (around 7.15-7.35 ppm) are characteristic of a 1,4-disubstituted benzene ring.
-
The quartet at approximately 4.15 ppm is due to the methine proton, which is split by the three protons of the adjacent methyl group.
-
The broad singlet around 1.60 ppm is characteristic of the amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The doublet at around 1.40 ppm corresponds to the three protons of the methyl group, which are split by the adjacent methine proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | C -OCF3 (Aromatic) |
| ~ 145 | C -CH(NH2)CH3 (Aromatic) |
| ~ 127 | C H (Aromatic) |
| ~ 121 | C H (Aromatic) |
| ~ 120 (q) | -OC F3 |
| ~ 50 | -C H(NH2)CH3 |
| ~ 25 | -CH(NH2)C H3 |
Interpretation:
-
The signals in the 120-150 ppm range are typical for aromatic carbons.
-
The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
The aliphatic carbons of the ethylamine side chain will appear at higher field (lower ppm values).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1600-1620 | Medium | C=C aromatic ring stretch |
| 1510-1520 | Strong | C=C aromatic ring stretch |
| 1100-1300 | Strong | C-F stretch (from -OCF3) |
| 1000-1100 | Strong | C-O stretch (from -OCF3) |
Interpretation:
-
The broad band in the 3300-3500 cm⁻¹ region is a clear indication of the N-H stretching vibrations of the primary amine group.
-
The absorptions in the 1100-1300 cm⁻¹ range are characteristic of the strong C-F bonds in the trifluoromethoxy group.
-
The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecule.
| m/z | Possible Fragment |
| 205 | [M]⁺ (Molecular ion) |
| 190 | [M - CH3]⁺ |
| 176 | [M - NH2CH3]⁺ |
| 145 | [C7H4OF3]⁺ |
Interpretation:
-
The molecular ion peak at m/z 205 would confirm the molecular weight of the compound.
-
A common fragmentation pathway for alpha-substituted ethylamines is the loss of the methyl group, leading to a fragment at m/z 190.
-
Cleavage of the C-C bond of the ethylamine side chain would result in a fragment at m/z 176.
-
The fragment at m/z 145 corresponds to the trifluoromethoxyphenyl cation.
Logical Relationship of Spectroscopic Data
The structural elucidation of this compound is a process of converging evidence from multiple analytical techniques. The logical flow of this process is visualized below.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a clear and unambiguous confirmation of its molecular structure. The presented data and experimental protocols serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of this important pharmaceutical intermediate. The convergence of evidence from these orthogonal analytical techniques is essential for ensuring the quality and identity of chemical compounds in a drug development setting.
References
Spectroscopic Data of 1-(4-(Trifluoromethoxy)phenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for 1-(4-(trifluoromethoxy)phenyl)ethanamine, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental spectra in the public domain for this exact molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data for aromatic amines are also provided.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 123195-23-3 |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Structure | |
|
|
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | d | 2H | Ar-H (ortho to -CH(NH₂)CH₃) |
| ~ 7.15 | d | 2H | Ar-H (ortho to -OCF₃) |
| ~ 4.20 | q | 1H | -CH(NH₂)CH₃ |
| ~ 1.60 | s (broad) | 2H | -NH₂ |
| ~ 1.45 | d | 3H | -CH(NH₂)CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | Ar-C (-OCF₃) |
| ~ 144 | Ar-C (-CH(NH₂)CH₃) |
| ~ 128 | Ar-CH (ortho to -CH(NH₂)CH₃) |
| ~ 121 | Ar-CH (ortho to -OCF₃) |
| ~ 120 (q, J ≈ 257 Hz) | -OCF₃ |
| ~ 51 | -CH(NH₂)CH₃ |
| ~ 25 | -CH(NH₂)CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Medium to Strong | N-H bend (primary amine) |
| 1510, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1260-1100 | Strong | C-O stretch (aryl ether) and C-F stretch (-OCF₃) |
| 1100-1000 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity | Assignment |
| 205 | Moderate | [M]⁺ (Molecular Ion) |
| 190 | High | [M-CH₃]⁺ |
| 176 | High | [M-NH₂-CH₃]⁺ |
| 145 | Moderate | [C₇H₄OF₃]⁺ |
| 117 | Low | [C₇H₄F₃]⁺ |
| 91 | Low | [C₇H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for an aromatic amine like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a proton (¹H) NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a carbon-13 (¹³C) NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid this compound directly onto the ATR crystal.
-
If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction (Electron Ionization - EI with GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).
-
The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/minute.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
The mass analyzer is set to scan a mass range appropriate for the compound, for example, m/z 40-400.
-
Experimental Workflow
Caption: Generalized workflow for the spectroscopic analysis of this compound.
Technical Guide: Physical Characteristics of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a substituted phenethylamine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the trifluoromethoxy group, can significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physical characteristics of this compound and its hydrochloride salt, supported by detailed experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the available physical and chemical data for this compound and its hydrochloride salt is presented below. It is important to note that variations in reported values may exist between different commercial suppliers and databases. The CAS numbers are provided to distinguish between the free base and its salt form, as well as its structural isomer.
| Property | This compound | 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride |
| Synonyms | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine | This compound HCl |
| CAS Number | 123195-23-3[1][2] | 1373925-08-6[3] |
| Molecular Formula | C₉H₁₀F₃NO[1] | C₉H₁₁ClF₃NO[3] |
| Molecular Weight | 205.18 g/mol [1] | 241.64 g/mol [3] |
| Appearance | Colorless to light-colored liquid[4] | White to light brown solid[5] |
| Boiling Point | 69.7-70.1 °C (Note: This may be for an isomer)[2] | Not available |
| Density | 1.228 g/cm³ (Note: This may be for an isomer)[2] | Not available |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane.[4] | >50 mg/mL in water[6] |
Note: Some sources associate CAS number 123195-23-3 with the isomer 2-(4-(Trifluoromethoxy)phenyl)ethylamine.[2][7] The physical data from such sources should be treated with caution when referring to this compound.
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound are outlined below. These are generalized protocols and may require optimization based on the specific properties of the compound and available laboratory equipment.
Determination of Boiling Point (Micro Method)
Due to the potentially high boiling point of aromatic amines, a micro-boiling point determination using a Thiele tube is a suitable method that requires a small amount of sample.
Apparatus:
-
Thiele tube
-
High-boiling point heating oil (e.g., mineral oil)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Sample of this compound
Procedure:
-
Introduce a small amount (a few drops) of the liquid amine into the small test tube.
-
Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place the thermometer and attached sample tube into the Thiele tube containing heating oil, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record the temperature. For high accuracy, the determination should be repeated.
-
If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied to the observed boiling point.
Determination of Density (Pycnometer Method)
The density of liquid this compound can be accurately determined using a pycnometer.
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Sample of this compound
Procedure:
-
Calibration of the Pycnometer:
-
Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Accurately weigh the empty, dry pycnometer (m₀).
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to emerge from the capillary.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m₁).
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m₁ - m₀) / ρ_water.
-
-
Measurement of the Sample Density:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound.
-
Follow the same procedure of inserting the stopper, equilibrating in the water bath to the same temperature, drying the exterior, and weighing the filled pycnometer (m₂).
-
The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₂ - m₀) / V.
-
Determination of Solubility
A qualitative assessment of solubility in water and common organic solvents can be performed as follows.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes
-
Solvents: Deionized water, ethanol, dichloromethane, acetone, hexane.
-
Sample of this compound
Procedure:
-
Place a small, measured amount of the amine (e.g., 10 mg) into a series of clean, dry test tubes.
-
To each test tube, add a measured volume of a different solvent (e.g., 1 mL), starting with water.
-
Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
-
Visually observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent at that concentration.
-
If the compound does not dissolve, it can be classified as sparingly soluble or insoluble. Gentle warming can be applied to assess temperature effects on solubility.
-
Repeat the process for each of the selected organic solvents.
-
The solubility of the hydrochloride salt in water is expected to be significantly higher due to its ionic nature. The same procedure can be followed to confirm this.
Experimental Workflow Visualization
The logical flow for determining the key physical characteristics of this compound is depicted in the following diagram.
Caption: Workflow for determining physical properties.
References
- 1. scbt.com [scbt.com]
- 2. (2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE | 123195-23-3 [m.chemicalbook.com]
- 3. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[4-(Trifluoromethoxy)Phenyl]Ethylamine | Structure, Uses, Safety, Supplier & Chemical Data China [nj-finechem.com]
- 5. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [lzchemical.com]
- 6. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 7. 123195-23-3 CAS MSDS ((2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine absolute configuration
A comprehensive guide to understanding the absolute configuration of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, a crucial chiral building block in modern drug discovery, is presented below. This document outlines the established stereochemistry and provides detailed experimental methodologies for its verification, tailored for researchers, scientists, and professionals in drug development.
Stereochemical Assignment
The designation "(R)" in (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the amino group, the methyl group, the hydrogen atom, and the 4-(trifluoromethoxy)phenyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked based on atomic number. For this molecule, the priority order is:
-
-NH₂ (Nitrogen, atomic number 7)
-
-C₆H₄OCF₃ (The phenyl ring)
-
-CH₃ (Methyl group)
-
-H (Hydrogen)
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)" designation.
Experimental Verification of Absolute Configuration
While the "(R)" configuration is assigned based on synthesis from chiral precursors or enantioselective methods, experimental verification is paramount. Several powerful analytical techniques can be employed to unambiguously determine the absolute configuration of a chiral molecule like (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine.
X-Ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration.[1][2] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[1][2] For chiral molecules, the Flack parameter is refined during the structure solution to definitively establish the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization : High-quality single crystals of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine or a suitable salt (e.g., hydrochloride) are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.
-
Structure Solution and Refinement : The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods to best fit the experimental data. For a non-centrosymmetric space group, which is required for a chiral molecule to crystallize as a single enantiomer, the absolute configuration can be determined by anomalous dispersion effects.[3] The Flack parameter is calculated; a value close to 0 confirms the assigned "(R)" configuration, while a value near 1 would indicate the opposite "(S)" configuration.
Data Presentation: Crystallographic Data Table
| Parameter | Value |
| Chemical Formula | C₉H₁₀F₃NO |
| Formula Weight | 205.18 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Flack Parameter | Value (e.g., 0.02(3)) |
Note: The values in the table are placeholders and would be populated with experimental data.
Workflow for X-Ray Crystallography
Caption: Workflow for determining absolute configuration using X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the "(R)"-enantiomer), the absolute configuration can be determined.[4]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation : A solution of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is prepared in a suitable solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.
-
Spectral Acquisition : The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.
-
Computational Modeling : The VCD spectrum for the "(R)" configuration of the molecule is calculated using density functional theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)). Conformational analysis is performed to identify low-energy conformers, and the final spectrum is a Boltzmann-weighted average of the spectra of these conformers.
-
Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra confirms the "(R)" absolute configuration.
Data Presentation: VCD Spectral Data
| Vibrational Mode (cm⁻¹) | Experimental VCD Sign | Calculated (R) VCD Sign | Assignment |
| e.g., ~3300 | e.g., + | e.g., + | N-H stretch |
| e.g., ~2980 | e.g., - | e.g., - | C-H stretch |
| e.g., ~1610 | e.g., + | e.g., + | C=C stretch (Aromatic) |
| e.g., ~1260 | e.g., - | e.g., - | C-O-C stretch |
Note: The data presented are illustrative examples.
Logical Diagram for VCD Analysis
Caption: Logical workflow for VCD-based configurational assignment.
HPLC with Chiral Derivatizing Agents
This method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard achiral HPLC. The elution order of the diastereomers can often be predicted, allowing for the assignment of the absolute configuration of the original amine.[5]
Experimental Protocol: HPLC-based Configurational Analysis
-
Derivatization : (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is reacted with a known chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or N-succinimidyl α-methoxyphenylacetate (SMPA), to form diastereomeric amides.[5]
-
HPLC Separation : The resulting mixture of diastereomers is analyzed by reverse-phase HPLC.
-
Elution Order Analysis : The elution order of the diastereomers is determined. Based on established models for the chosen CDA, the elution order can be correlated with the absolute configuration of the amine. For instance, with certain CDAs, the derivative of the (R)-amine may consistently elute before or after the derivative of the (S)-amine.[6][7]
-
Confirmation : To confirm the assignment, the same procedure can be performed on the corresponding (S)-enantiomer if available.
Data Presentation: HPLC Elution Data
| Amine Enantiomer | Derivatizing Agent | Diastereomer | Retention Time (min) |
| (R) | (R)-Mosher's Acid | (R,R) | e.g., 12.5 |
| (S) | (R)-Mosher's Acid | (S,R) | e.g., 14.2 |
Note: The data are hypothetical and depend on the specific CDA and HPLC conditions.
Workflow for Chiral Derivatization and HPLC Analysis
Caption: Workflow for HPLC-based configurational analysis via chiral derivatization.
Enantioselective Synthesis
The synthesis of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is typically achieved through enantioselective methods, which are designed to produce one enantiomer in high excess.[8] A common strategy is the asymmetric reduction of the corresponding ketimine, N-(1-(4-(trifluoromethoxy)phenyl)ethylidene)amine.
Signaling Pathway for Asymmetric Ketimine Reduction
Caption: Pathway for the enantioselective synthesis of the target amine.
This guide provides a framework for understanding and confirming the absolute configuration of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. The application of these rigorous analytical techniques is essential for ensuring the stereochemical purity of drug candidates and for elucidating structure-activity relationships in drug development.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convenient method for the determination of the absolute configuration of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral amine, (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine. This compound is a valuable building block in the development of novel pharmaceutical agents due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity. This document details a prominent asymmetric synthetic route, outlines key characterization methodologies, and presents the available data in a structured format.
Synthesis
The primary method for the enantioselective synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is through the asymmetric transamination of the corresponding prochiral ketone, 4'-(trifluoromethoxy)acetophenone. This biotransformation is catalyzed by ω-transaminases (ω-TAs), offering high enantioselectivity and environmentally benign reaction conditions.
Asymmetric Synthesis via ω-Transaminase
The enzymatic transamination utilizes an amine donor, typically isopropylamine (IPA), to convert the ketone to the desired (S)-amine. The reaction is highly specific, yielding the (S)-enantiomer with high enantiomeric excess (ee).
Reaction Scheme:
dot
Caption: Asymmetric synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.
The following protocol is a generalized procedure based on published methods for analogous compounds.[1][2][3] Optimization of specific parameters may be required for maximal yield and enantioselectivity.
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
ω-Transaminase (e.g., from Vitreoscilla stercoraria or a marine bacterium)[2]
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing the ω-transaminase, the PLP cofactor (typically 0.5-1.0 mM), and the amine donor, isopropylamine.
-
Substrate Addition: Dissolve 4'-(trifluoromethoxy)acetophenone in a minimal amount of a co-solvent such as DMSO. Studies have shown that a DMSO concentration of 25-30% (v/v) can enhance enzyme activity.[3]
-
Reaction Incubation: Add the substrate solution to the enzyme mixture. The reaction is typically incubated at a controlled temperature (e.g., 30-40°C) with agitation for a period ranging from 18 to 62 hours.[1][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the ketone and the formation of the amine product.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically basified (e.g., with NaOH) to deprotonate the amine product.
-
The aqueous mixture is then extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to yield the pure (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Key Considerations:
-
Product Inhibition: The amine product can exhibit inhibitory effects on the transaminase activity. An in situ product removal (ISPR) strategy, such as using a two-phase system with an organic overlay (e.g., n-hexadecane), can be employed to mitigate this inhibition and drive the reaction towards completion.[1][3]
-
Enzyme Selection: The choice of ω-transaminase is crucial for achieving high enantioselectivity and catalytic efficiency. Both wild-type and engineered enzymes are available commercially or can be produced recombinantly.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.
Spectroscopic Analysis
dot
Caption: Analytical workflow for the characterization of the target compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| CH₃ | 1.4-1.6 (d) | ~25 |
| CH-NH₂ | 4.1-4.3 (q) | ~50 |
| Aromatic CH | 7.1-7.4 (m) | ~118-128 |
| Aromatic C-NH₂ | ~145 | ~145 |
| Aromatic C-OCF₃ | - | ~148 |
| OCF₃ | - | ~120 (q, ¹JCF ≈ 257 Hz) |
Note: Predicted values are based on general chemical shift ranges and data for structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Mass spectrometry is used to determine the molecular weight of the synthesized compound. The expected molecular weight for C₉H₁₀F₃NO is 205.18 g/mol . Electron ionization (EI) or electrospray ionization (ESI) are common techniques. A mass spectrum of the related compound 4-(Trifluoromethoxy)phenethylamine shows a molecular ion peak corresponding to its molecular weight.
IR spectroscopy is employed to identify the functional groups present in the molecule. The trifluoromethyl group exhibits characteristic strong absorption bands.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-F stretch (CF₃) | 1100-1350 (strong) |
| C-O stretch (ether) | 1000-1300 |
Chromatographic Analysis
Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the synthesized amine. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are commonly used for the separation of enantiomers of chiral amines.
The following is a general protocol for chiral HPLC analysis. Method development and optimization are crucial for achieving baseline separation of the enantiomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve good separation. A common starting point is 90:10 (v/v) n-hexane/isopropanol.
-
Flow Rate: A typical flow rate for a 4.6 mm ID analytical column is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually between 20°C and 40°C.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210-254 nm).
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified amine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the chiral column.
-
Data Analysis:
-
Identify the retention times of the two enantiomers by injecting a racemic standard.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Table 3: Summary of Characterization Data
| Technique | Parameter | Expected Value/Observation |
| NMR | ¹H & ¹³C Chemical Shifts | Consistent with the proposed structure (see Table 1). |
| MS | Molecular Weight | 205.18 g/mol |
| IR | Key Absorptions | N-H, C-H (aromatic & aliphatic), C=C, C-F, C-O stretches. |
| Chiral HPLC | Enantiomeric Excess | >99% for a successful asymmetric synthesis. |
Conclusion
This technical guide has outlined a robust enzymatic approach for the asymmetric synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a key chiral intermediate in pharmaceutical research. The guide also provides a framework for the comprehensive characterization of this compound using modern analytical techniques. The detailed protocols and tabulated data serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel fluorinated drug candidates. Further optimization of the presented synthetic and analytical methods may be necessary to meet specific research and development goals.
References
An In-depth Technical Guide on the Solubility of 1-(4-(Trifluoromethoxy)phenyl)ethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1-(4-(Trifluoromethoxy)phenyl)ethanamine in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding its likely solubility characteristics based on general principles of amine solubility. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is presented, along with a logical workflow to guide researchers in generating such critical data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and drug development who require this information for their work.
Introduction
This compound is a fluorinated aromatic amine of interest in medicinal chemistry and organic synthesis. The trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its biological activity and physicochemical properties, including solubility. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes.
This guide provides an overview of the expected solubility of this compound and a comprehensive methodology for its experimental determination.
Solubility of this compound: Data Presentation
A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in organic solvents. While some chemical suppliers qualitatively state that it is soluble in common organic solvents like ethanol and dichloromethane, specific numerical values are not provided.
The table below has been structured to present such data once it becomes available through experimental determination.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at Standard Conditions (25 °C, 1 atm)
| Solvent Class | Solvent Name | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Protic Solvents | Methanol | CH₃OH | 5.1 | Data not available | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available | |
| Isopropanol | C₃H₈O | 3.9 | Data not available | Data not available | |
| Aprotic Polar Solvents | Acetone | C₃H₆O | 5.1 | Data not available | Data not available |
| Acetonitrile | C₂H₃N | 5.8 | Data not available | Data not available | |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available | |
| Aprotic Nonpolar Solvents | Toluene | C₇H₈ | 2.4 | Data not available | Data not available |
| Hexane | C₆H₁₄ | 0.1 | Data not available | Data not available | |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | Data not available | |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | Data not available |
Principles of Amine Solubility in Organic Solvents
The solubility of amines is influenced by their molecular structure and the nature of the solvent. Generally, amines are soluble in a wide array of organic solvents.[1] The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents.
For this compound, the presence of the aromatic ring and the trifluoromethoxy group increases its lipophilicity, suggesting good solubility in nonpolar to moderately polar organic solvents. The amine group, being basic, can interact with acidic impurities or solvents, which can affect its solubility. All amines are generally soluble in organic solvents such as diethyl ether or dichloromethane.[2]
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with airtight seals
-
Volumetric flasks (pre-weighed)
-
Syringe filters (compatible with the solvent)
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Determine the mass of the filtered, saturated solution in the volumetric flask.
-
Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator under reduced pressure or by placing the flask in a vacuum oven at a temperature below the boiling point of the amine.
-
Once all the solvent has been removed, continue to dry the flask containing the non-volatile amine residue until a constant weight is achieved.
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated in various units:
-
g/100 mL: (mass of dissolved amine / volume of solvent withdrawn) * 100
-
Molarity (mol/L): (moles of dissolved amine / volume of solvent withdrawn in L)
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.
Logical Workflow for Solubility Determination
The process of experimentally determining the solubility of a compound can be visualized through a logical workflow. The following diagram illustrates the key steps from preparation to final data analysis.
Caption: Experimental workflow for solubility determination.
References
In-depth Technical Guide: Stability and Storage of 1-(4-(trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(4-(trifluoromethoxy)phenyl)ethanamine. Due to the limited availability of specific, in-depth stability studies on this molecule in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS), general knowledge of phenethylamine derivatives, and compounds containing the trifluoromethoxy functional group. The primary degradation pathways for structurally related compounds include oxidation of the amine group, hydrolysis, and photodegradation. Optimal storage involves maintaining the compound in a cool, dark, dry, and well-ventilated environment under an inert atmosphere. This document is intended to provide the best available guidance to researchers and professionals in the absence of detailed experimental data.
Introduction
This compound is a primary amine of interest in pharmaceutical research and drug development due to its unique structural features, including a chiral center and a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the chemical stability of this compound is crucial for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its application in research and development.
This guide outlines the known stability profile and optimal storage conditions for this compound, drawing parallels from related chemical structures to infer potential degradation pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Appearance | Colorless to light-colored liquid (typical) |
| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., ethanol, dichloromethane).[1] |
Stability Profile
General Stability
The compound is generally considered to be chemically stable under standard ambient conditions (room temperature) when protected from environmental factors. However, it is sensitive to light and air. Degradation may occur at elevated temperatures, with some sources suggesting instability above 150°C.[2] The compound is also reported to be sensitive to moisture.[3]
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are plausible:
-
Oxidation: The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of corresponding imines, aldehydes, or carboxylic acids.
-
Hydrolysis: While the trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group, it can undergo hydrolysis under certain conditions, particularly at alkaline pH, to form the corresponding phenol. The primary amine itself is also susceptible to hydrolysis under certain conditions. Storage in a desiccated environment is recommended to prevent hydrolysis.[2]
-
Photodegradation: Aromatic amines and compounds with trifluoromethyl or trifluoromethoxy groups can be susceptible to photodegradation upon exposure to UV light. This can lead to complex degradation pathways, including defluorination.
A logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.
Caption: A conceptual workflow for investigating the stability of this compound.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and general chemical handling principles.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[4] Some sources recommend refrigeration (2–8°C).[2] | To minimize thermal degradation. |
| Light | Keep in a dark place, protected from direct sunlight.[4][5] | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5] | To prevent oxidation of the amine group. |
| Container | Keep container tightly closed.[4] | To prevent exposure to air and moisture. |
| Moisture | Store in a dry, well-ventilated place.[4] Consider storing over a desiccant.[2] | To prevent hydrolysis. |
| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[4] | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Assessment (General Framework)
While specific validated protocols for this compound are not available, a general framework for conducting forced degradation studies can be outlined based on ICH guidelines.
Forced Degradation Studies
A systematic approach to forced degradation would involve exposing a solution of the compound to various stress conditions to identify potential degradation products and pathways.
Table 3: General Protocol for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C). |
| Base Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). |
| Oxidation | 3% H₂O₂ at room temperature. |
| Thermal Degradation | Heating the solid compound or a solution at various temperatures (e.g., 60°C, 80°C, and just below its decomposition temperature). |
| Photostability | Exposing the solid compound or a solution to a combination of UV and visible light, with a dark control for comparison. |
Stability-Indicating Analytical Method
A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, would be required to separate the parent compound from any degradation products.
-
Column: A C18 or C8 column is often suitable for separating aromatic amines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb is standard. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.
The workflow for developing and validating such a method is depicted below.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
Methodological & Application
synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine from 4-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanamine from 4-(trifluoromethoxy)acetophenone via reductive amination. Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities.[1] This application note outlines two robust and accessible methods: a classical approach using the Leuckart reaction with ammonium formate and a modern approach utilizing sodium borohydride as a reducing agent. These protocols are designed to be adaptable for a broad range of substituted acetophenones.
Introduction
This compound is a valuable building block in pharmaceutical and agrochemical research. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it a desirable moiety in drug design. The synthesis of this primary amine from the corresponding ketone, 4-(trifluoromethoxy)acetophenone, is a key transformation. Reductive amination of ketones is a widely employed and efficient method for amine synthesis.[1][2][3] This process involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the corresponding amine.[1]
This document presents two distinct protocols for this conversion:
-
Leuckart-Wallach Reaction: A classic method that utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[4][5] It is a cost-effective, one-pot procedure.[5]
-
Sodium Borohydride Reduction: A milder and often higher-yielding method that employs a hydride reducing agent to convert the intermediate imine to the final amine product.[6][7]
Experimental Protocols
Method 1: Leuckart-Wallach Reaction
This protocol is adapted from general procedures for the Leuckart reaction of acetophenones.[4][5][8]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Ammonium formate
-
Formamide (optional, can be used as a solvent)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and ammonium formate (4.0-5.0 equiv). Formamide can be added as a solvent if desired.
-
Reaction: Heat the reaction mixture to 160-180°C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of Formamide Intermediate: After cooling to room temperature, add concentrated hydrochloric acid (e.g., 6 M HCl) to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate N-formyl product.[5]
-
Work-up:
-
Cool the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or DCM) to remove any unreacted ketone.
-
Make the aqueous layer basic (pH > 10) by the slow addition of concentrated sodium hydroxide solution, ensuring the flask is cooled in an ice bath.
-
Extract the product, this compound, with an organic solvent (e.g., diethyl ether or DCM) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Method 2: Reductive Amination using Sodium Borohydride
This protocol is based on general procedures for the reductive amination of ketones using sodium borohydride.[6][7][9]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Ammonium acetate or Ammonium chloride
-
Methanol (MeOH) or Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE)[6]
-
Sodium borohydride (NaBH4)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), solution (e.g., 1 M)
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and a large excess of an ammonium salt such as ammonium acetate (e.g., 10 equiv) in a suitable solvent like methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5-2.0 equiv) portion-wise over 15-30 minutes, ensuring the temperature remains below 10°C.[9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting amine can be purified by distillation under reduced pressure or by column chromatography.
Data Presentation
| Parameter | Leuckart-Wallach Reaction | Sodium Borohydride Reduction |
| Amine Source | Ammonium formate | Ammonium acetate/chloride |
| Reducing Agent | Formic acid (in situ) | Sodium borohydride |
| Solvent | Formamide (optional) | Methanol, Ethanol, or TFE |
| Temperature | 160-180°C | 0°C to Room Temperature |
| Reaction Time | 6-12 hours | 3-6 hours |
| Typical Yield | 40-70% | 70-95% |
| Purity (crude) | Moderate | High |
| Key Advantages | Cost-effective, one-pot | Mild conditions, high yield |
| Key Disadvantages | High temperature, potential byproducts | Requires stoichiometric reductant |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Experimental workflow for the Leuckart-Wallach synthesis.
Caption: Experimental workflow for the Sodium Borohydride reduction.
Conclusion
The synthesis of this compound from 4-(trifluoromethoxy)acetophenone can be effectively achieved through reductive amination. The choice between the Leuckart-Wallach reaction and sodium borohydride reduction will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. The sodium borohydride method is generally preferred for its milder conditions and higher yields, making it well-suited for laboratory-scale synthesis in a drug discovery setting. The Leuckart reaction remains a viable, cost-effective alternative, particularly for larger-scale production where the higher reaction temperatures are manageable. Both protocols provide a reliable pathway to this important synthetic intermediate.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 6. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. erowid.org [erowid.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug design. Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This application note provides detailed protocols for the synthesis of this compound from 1-(4-(trifluoromethoxy)phenyl)ethanone via reductive amination. Two common methods are presented: one-pot reductive amination using sodium cyanoborohydride and a two-step procedure involving imine formation followed by reduction with sodium borohydride.
Reaction Scheme
The overall transformation involves the reaction of 1-(4-(trifluoromethoxy)phenyl)ethanone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.
Experimental Protocols
Method A: One-Pot Reductive Amination using Sodium Cyanoborohydride
This method is a convenient one-pot procedure where the imine formation and reduction occur in the same reaction vessel. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.
Materials:
-
1-(4-(Trifluoromethoxy)phenyl)ethanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid (optional, for pH adjustment)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(4-(trifluoromethoxy)phenyl)ethanone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes. The pH of the solution can be adjusted to 6-7 with a few drops of glacial acetic acid to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Method B: Two-Step Reductive Amination using Sodium Borohydride
This method involves the formation and isolation of the imine intermediate, followed by its reduction with sodium borohydride. This can be advantageous when dealing with sensitive substrates or to avoid the use of cyanide-containing reagents.
Materials:
-
1-(4-(Trifluoromethoxy)phenyl)ethanone
-
Ammonia solution (e.g., 7N in Methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Imine Formation
-
Dissolve 1-(4-(trifluoromethoxy)phenyl)ethanone (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 10-20 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or GC-MS.
-
Once the imine formation is complete, concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
Step 2: Reduction of the Imine
-
Dissolve the crude imine in fresh methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the imine is fully consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
While specific yield and purity data for the synthesis of this compound via reductive amination of the corresponding ketone are not extensively reported in publicly available literature, typical yields for similar reductive aminations of aromatic ketones are in the range of 70-90%.[1] Purity of the final product after chromatographic purification is generally expected to be >95%.
| Parameter | Method A (One-Pot) | Method B (Two-Step) |
| Starting Material | 1-(4-(Trifluoromethoxy)phenyl)ethanone | 1-(4-(Trifluoromethoxy)phenyl)ethanone |
| Ammonia Source | Ammonium acetate | Ammonia in Methanol |
| Reducing Agent | Sodium cyanoborohydride | Sodium borohydride |
| Typical Yield | 70-85% (estimated) | 75-90% (estimated) |
| Purity (post-purification) | >95% (expected) | >95% (expected) |
Characterization Data (Predicted)
The following are predicted spectroscopic data for this compound based on the analysis of structurally similar compounds. Actual experimental data should be acquired for confirmation.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 (q, J = 6.6 Hz, 1H, CH-NH₂), 1.55 (s, 2H, NH₂), 1.40 (d, J = 6.6 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.0 (q, J = 1.9 Hz, C-OCF₃), 145.0 (C-q), 127.0 (CH), 121.0 (q, J = 256 Hz, OCF₃), 120.5 (CH), 51.0 (CH-NH₂), 25.0 (CH₃).
-
IR (KBr, cm⁻¹): 3370 (N-H stretch), 3290 (N-H stretch), 2970 (C-H stretch), 1615 (C=C stretch, aromatic), 1260 (C-O stretch), 1160 (C-F stretch).
-
Mass Spectrometry (EI): m/z 205 (M⁺), 190 (M-CH₃)⁺, 176 (M-NHCH₃)⁺.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of reductive amination.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 1-(4-(Trifluoromethoxy)phenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, making it a desirable feature in drug candidates. As with many chiral molecules, the individual enantiomers of this compound can exhibit significantly different pharmacological activities and toxicological profiles.[1] Therefore, the separation of its racemic mixture into pure enantiomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).[1] This document provides detailed protocols for two common and effective methods for the chiral resolution of racemic this compound: diastereomeric salt crystallization and enzymatic kinetic resolution.
Method 1: Chiral Resolution via Diastereomeric Salt Crystallization
This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.[3]
Data Presentation: Performance of Chiral Resolving Agents
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent System | Temperature (°C) | Expected Outcome |
| (+)-Tartaric Acid | 1:1 | Methanol/Water | Room Temp. -> 0-5 | Formation of crystalline diastereomeric salt |
| (R)-(-)-Mandelic Acid | 1:1 | Ethanol | Room Temp. -> 0-5 | Formation of crystalline diastereomeric salt |
| (+)-Camphor-10-sulfonic acid | 1:1 | Isopropanol | Room Temp. -> 0-5 | Formation of crystalline diastereomeric salt |
| (R,R)-Di-p-toluoyl-tartaric acid | 1:1 | Acetone/Methanol | Room Temp. -> 0-5 | Formation of crystalline diastereomeric salt |
Experimental Protocol
1. Formation and Crystallization of the Diastereomeric Salt:
a. In a suitable reaction vessel, dissolve racemic this compound (1.0 equivalent) in a minimal amount of a selected solvent (e.g., methanol, ethanol, or isopropanol).
b. In a separate vessel, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 1.0 equivalent) in the same solvent, warming gently if necessary to achieve complete dissolution.
c. Slowly add the resolving agent solution to the amine solution with constant stirring.
d. Stir the resulting mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for salt formation and initial crystallization.
e. Gradually cool the mixture in an ice bath to 0-5 °C and continue stirring for an additional 1-2 hours, or let it stand overnight to maximize the yield of the crystalline salt.
2. Isolation of the Diastereomeric Salt:
a. Filter the crystalline salt using a Buchner funnel and wash it with a small amount of the cold solvent to remove any impurities.[3]
b. Dry the isolated salt under vacuum.
3. Liberation of the Enantiomerically Enriched Amine:
a. Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).[3]
b. Stir the mixture vigorously until the salt has completely dissolved and partitioned between the two phases.[3]
c. Transfer the mixture to a separatory funnel and separate the organic layer.
d. Extract the aqueous layer two more times with the organic solvent.
e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
f. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.[3]
4. Determination of Enantiomeric Excess (e.e.):
a. The enantiomeric excess of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR spectroscopy using a chiral solvating agent.
Visualization of Experimental Workflow
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction with one enantiomer of a racemic mixture. For amines, this often involves enantioselective acylation catalyzed by a lipase. One enantiomer is converted to an amide at a much faster rate, allowing for the separation of the unreacted amine and the newly formed amide. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a versatile and highly effective enzyme for the resolution of chiral amines.
Data Presentation: Representative Enzymatic Resolution
The following table presents representative data for the enzymatic kinetic resolution of primary amines using CALB, which can be adapted for this compound.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product e.e. (%) |
| Novozym 435 (Immobilized CALB) | Vinyl Acetate | Hexane | 40 | 4-24 | ~50 | >99 |
| Novozym 435 (Immobilized CALB) | Ethyl Acetate | MTBE | 45 | 6-48 | ~50 | >98 |
| Novozym 435 (Immobilized CALB) | Diisopropyl malonate | Toluene | 40 | 8-30 | ~50 | >99 |
Experimental Protocol
1. Enzymatic Acylation:
a. To a dry flask, add the racemic this compound (1.0 equivalent) and a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).
b. Add the acyl donor (e.g., ethyl acetate or vinyl acetate, 0.5-1.0 equivalents). The stoichiometry is critical for achieving high enantiomeric excess at approximately 50% conversion.
c. Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
d. Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40-45 °C).
2. Monitoring the Reaction:
a. Monitor the progress of the reaction by taking small aliquots at regular intervals.
b. Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
c. Stop the reaction when the conversion is close to 50% to maximize the enantiomeric excess of both the unreacted amine and the acylated product.
3. Separation and Isolation:
a. Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
b. The resulting mixture contains the unreacted (S)-amine (assuming the (R)-enantiomer is preferentially acylated) and the (R)-amide.
c. Separate the unreacted amine from the amide using standard techniques such as column chromatography or an acid-base extraction. i. Acid-Base Extraction: Add the reaction mixture to a separatory funnel with an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, while the amide remains in the organic layer. ii. Separate the layers. The amide can be recovered from the organic layer by drying and evaporating the solvent. iii. Basify the aqueous layer with a strong base (e.g., 1M NaOH) and extract the free amine with an organic solvent. Dry and evaporate the solvent to obtain the enantiomerically pure amine.
4. Determination of Enantiomeric Excess (e.e.):
a. Determine the enantiomeric excess of the isolated amine and, if desired, the hydrolyzed amide using chiral HPLC or NMR.
Visualization of Experimental Workflow
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
References
- 1. researchgate.net [researchgate.net]
- 2. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Asymmetric Synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanamine, a valuable chiral building block in pharmaceutical and agrochemical research. The focus is on a highly efficient and stereoselective biocatalytic method employing ω-transaminases. This approach offers a green and sustainable alternative to traditional chemical synthesis routes. The protocols are based on established methodologies for structurally similar compounds and are adapted for the specific synthesis of the target molecule. Expected yields and enantioselectivities are provided based on analogous reactions.
Introduction
Chiral amines are critical components in a vast array of biologically active molecules. The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the efficient and enantioselective synthesis of this compound is of significant interest. Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[1][2][3] This document outlines a protocol for the asymmetric synthesis of the target amine from 4'-(trifluoromethoxy)acetophenone using an (S)-selective ω-transaminase.
Starting Material
The key starting material for this synthesis is 4'-(trifluoromethoxy)acetophenone. It is a commercially available organic building block.[4][5][6]
Properties of 4'-(Trifluoromethoxy)acetophenone:
| Property | Value |
| CAS Number | 85013-98-5[5][6] |
| Molecular Formula | C₉H₇F₃O₂[5] |
| Molecular Weight | 204.15 g/mol [5] |
| Appearance | Light orange to yellow to green clear liquid[5] |
| Boiling Point | 47 - 49 °C[5] |
| Density | 1.278 g/mL at 25 °C[6] |
Biocatalytic Asymmetric Amination
The primary method detailed here is the asymmetric amination of 4'-(trifluoromethoxy)acetophenone using an ω-transaminase. This enzymatic reaction transfers an amino group from an amine donor to the ketone substrate, creating a new chiral center with high enantioselectivity.
Reaction Scheme
Caption: General scheme of ω-transaminase-catalyzed asymmetric amination.
Expected Performance Data
The following table summarizes expected quantitative data for the biocatalytic synthesis, based on results reported for the analogous synthesis of (S)-1-(4-(trifluoromethyl)phenyl)ethylamine.[7][8][9][10][11]
| Catalyst System | Substrate Concentration (mM) | Amine Donor | Co-solvent | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Wild-type ω-TA | 30 | L-Alanine | None | ~92 | >99 |
| Engineered ω-TA | 50 | Isopropylamine | 25-30% DMSO | up to 99 | >99 |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Asymmetric Amination
This protocol utilizes whole E. coli cells overexpressing an (S)-selective ω-transaminase. The use of whole cells can simplify the process by eliminating the need for enzyme purification.
Materials:
-
4'-(trifluoromethoxy)acetophenone
-
L-Alanine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Recombinant E. coli cells expressing ω-transaminase
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Standard laboratory glassware
-
Rotary evaporator
-
Analytical instrumentation for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 100 mM phosphate buffer (pH 7.5), 30 mM 4'-(trifluoromethoxy)acetophenone, 300 mM L-alanine, and 1 mM PLP.
-
Biocatalyst Addition: Add the recombinant E. coli whole cells to the reaction mixture. The optimal cell concentration should be determined empirically but can start in the range of 10-50 g/L wet cell weight.
-
Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24 hours. Monitor the pH and adjust as necessary.
-
Reaction Quenching and Cell Removal: Stop the reaction by centrifuging the mixture to pellet the cells.
-
Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product to determine the conversion and enantiomeric excess using an appropriate chromatographic method (GC or HPLC with a chiral column).
Caption: Workflow for whole-cell biocatalytic amination.
Protocol 2: Asymmetric Amination using Purified ω-Transaminase in a Biphasic System
This protocol employs a purified ω-transaminase in an aqueous-organic biphasic system. The organic phase helps to dissolve the hydrophobic substrate and can alleviate product inhibition.[11]
Materials:
-
4'-(trifluoromethoxy)acetophenone
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Purified (S)-selective ω-transaminase
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Thermostatted reaction vessel with stirring
-
pH meter and controller (optional)
-
Standard laboratory glassware
-
Rotary evaporator
-
Analytical instrumentation for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous phase containing 100 mM phosphate buffer (pH 7.5), 75 mM isopropylamine, 1 mM PLP, and the purified ω-transaminase at a suitable concentration (e.g., 1-5 mg/mL).
-
Reaction Setup: In a thermostatted reaction vessel at 30°C, add the aqueous phase.
-
Substrate Addition: Add a solution of 4'-(trifluoromethoxy)acetophenone in DMSO to the reaction mixture to a final concentration of 50 mM substrate and 25-30% (v/v) DMSO.
-
Reaction: Stir the mixture at a constant temperature (e.g., 30°C) for 18-24 hours.
-
Work-up: Extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the product by GC or HPLC with a chiral column.
Caption: Workflow for amination with purified enzyme in a biphasic system.
Conclusion
The described biocatalytic protocols offer a highly efficient and enantioselective route to this compound. These methods are environmentally friendly and operate under mild conditions, making them attractive for both laboratory-scale synthesis and potential industrial applications. The provided protocols, adapted from well-established procedures for analogous compounds, serve as a robust starting point for the synthesis of this valuable chiral amine. Researchers are encouraged to optimize reaction parameters such as substrate concentration, enzyme loading, and reaction time for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4'-(Trifluoromethoxy)acetophenone | 85013-98-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | Semantic Scholar [semanticscholar.org]
- 10. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-(Trifluoromethoxy)phenyl)ethanamine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group (-OCF3) imparts unique properties to molecules, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive synthon for the development of novel therapeutic agents and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in chemical synthesis, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Key Properties and Applications
The trifluoromethoxy group is a bioisostere of other functionalities and can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its high electronegativity and metabolic stability can lead to improved oral bioavailability and a longer half-life.
Primary Applications:
-
Medicinal Chemistry: As a chiral amine, it serves as a crucial starting material for the asymmetric synthesis of complex molecules. It is particularly relevant in the synthesis of inhibitors for enzymes such as PARP, which are key targets in cancer therapy.[3][4][5][6][7]
-
Agrochemicals: The trifluoromethylphenyl motif is a common feature in modern herbicides, insecticides, and fungicides, suggesting the potential utility of this building block in the development of new crop protection agents.[8][9]
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer cells with specific DNA repair defects, such as BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. Several approved PARP inhibitors feature a chiral core, and the unique properties of the trifluoromethoxy-substituted phenylethylamine moiety make it an excellent candidate for the synthesis of novel and potent PARP inhibitors.
Signaling Pathway of PARP Inhibition
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1-(4-(Trifluoromethoxy)phenyl)ethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a key building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethoxy group. This structural motif is increasingly incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. This document provides an overview of its applications, quantitative biological data for its derivatives, and detailed experimental protocols for their synthesis and evaluation. The trifluoromethoxy substituent offers a distinct advantage over the more common trifluoromethyl group by providing a different electronic and steric profile, which can be exploited in the design of novel therapeutics.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant promise in various therapeutic areas, particularly as antagonists for G-protein coupled receptors (GPCRs). Two notable examples are in the development of agents targeting the P2Y1 and CXCR3 receptors.
-
P2Y1 Receptor Antagonists: The P2Y1 receptor is a promising target for the treatment of ischemic stroke and myocardial infarction. Antagonists of this receptor can prevent platelet aggregation and thrombosis.
-
CXCR3 Receptor Antagonists: The CXCR3 receptor and its ligands play a crucial role in inflammatory responses and are implicated in various autoimmune diseases and cancer. Antagonists of CXCR3 can modulate immune cell trafficking and have therapeutic potential in these conditions.
Quantitative Data for Key Derivatives
The following tables summarize the biological activity of representative drug candidates derived from this compound.
Table 1: P2Y1 Receptor Antagonist Activity
| Compound Name | Target | Assay | IC50 (µM) | Application |
| 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one (Compound 12g) | P2Y1 Receptor | Cytosolic Ca2+ increase | 1.95 | Ischemic Stroke, Myocardial Infarction |
| "" | Platelet Aggregation (ADP-induced) | 3.24 |
Table 2: CXCR3 Receptor Antagonist Activity
| Compound Name | Target | Assay | IC50 (nM) | Application |
| (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487) | CXCR3 | CXCL10 Binding | 8.0 | Inflammatory Diseases, Cancer |
| "" | CXCL11 Binding | 8.2 | ||
| "" | Cell Migration (IP-10 induced) | 8 | ||
| "" | Cell Migration (ITAC induced) | 15 | ||
| "" | Cell Migration (MIG induced) | 36 |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-2-(4-(trifluoromethoxy)phenyl)acetamide Derivatives (e.g., AMG 487 intermediate)
This protocol describes the coupling of 2-(4-(trifluoromethoxy)phenyl)acetic acid with a suitable amine to form the corresponding acetamide, a key step in the synthesis of CXCR3 antagonists like AMG 487.
Materials:
-
2-(4-(trifluoromethoxy)phenyl)acetic acid
-
Amine of interest (e.g., (R)-1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(4-(trifluoromethoxy)phenyl)acetic acid (1.0 eq) in DMF, add the desired amine (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted-2-(4-(trifluoromethoxy)phenyl)acetamide.
Protocol 2: Calcium Mobilization Assay for P2Y1 Receptor Antagonism
This protocol outlines a cell-based assay to determine the potency of P2Y1 receptor antagonists by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human P2Y1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ADP (Adenosine diphosphate) solution (agonist)
-
Test compounds (potential antagonists)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the P2Y1-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with HBSS. Add varying concentrations of the test antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescent plate reader. Record baseline fluorescence for 10-20 seconds.
-
Agonist Injection and Data Acquisition: Inject a solution of ADP at a concentration that elicits a submaximal response (e.g., EC80) into each well. Immediately begin recording the fluorescence intensity for 60-120 seconds.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Calculate the inhibition of the ADP-induced calcium signal by the test compounds and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathways
Caption: P2Y1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: CXCR3 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow
Caption: A typical workflow for the screening and development of GPCR antagonists.
The Role of the 1-(4-(Trifluoromethoxy)phenyl)ethanamine Moiety in the Development of Novel Therapeutics
References
- 1. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for the Quantification of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, considerations for chiral separation are discussed.
Analytical Methods Overview
Two primary methods are proposed for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely available method suitable for routine analysis in quality control settings.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for complex matrices and low concentration levels. This method may require derivatization to improve the chromatographic properties of the analyte.
The selection of the method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Quantitative Data Summary
The following table summarizes the proposed performance characteristics for the analytical methods. These are target parameters and may vary based on instrumentation and matrix effects.
| Parameter | RP-HPLC-UV | GC-MS (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 30 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Retention Time | ~5-7 minutes | ~8-10 minutes |
Experimental Protocols
Method 1: Reverse-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (or Trifluoroacetic acid)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Initial: 30% Acetonitrile
-
Gradient: Ramp to 90% Acetonitrile over 10 minutes
-
Hold: 90% Acetonitrile for 2 minutes
-
Re-equilibration: Return to 30% Acetonitrile and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and is suitable for trace analysis or analysis in complex matrices. Derivatization is recommended to improve the volatility and peak shape of the amine. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).
1. Reagents and Materials
-
Toluene (GC grade)
-
Pentafluorobenzyl bromide (PFBBr)
-
Polymer-bound tri-n-butyl-methylphosphonium bromide (phase-transfer catalyst)
-
Sodium hydroxide solution (5.0 N)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
This compound reference standard
-
Internal Standard (IS): e.g., a structurally similar compound not present in the sample.
2. Derivatization and Sample Preparation [1]
-
To 1 mL of the aqueous sample (or a solution of the sample in a suitable solvent), add 1 mL of toluene containing PFBBr (derivatization reagent).
-
Add a catalytic amount of polymer-bound phase-transfer catalyst.
-
Adjust the pH to ~6.5 and heat at 60°C for 1 hour to facilitate the derivatization.
-
After cooling, separate the organic (toluene) layer.
-
Wash the organic layer with a basic solution (e.g., 5.0 N NaOH) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in a known volume of ethyl acetate containing the internal standard.
3. GC-MS Conditions
-
GC Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). A column such as one used for the analysis of related trifluoromethoxy aniline compounds could be suitable.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions would need to be determined from the mass spectrum of the derivatized analyte.
4. Data Analysis
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in the sample using this calibration curve.
Chiral Separation Considerations
Since this compound is a chiral compound, separating and quantifying the individual enantiomers is often necessary, especially in pharmaceutical development. This can be achieved using chiral HPLC.
Protocol for Chiral HPLC
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns are often effective for separating enantiomers of amines.[3] Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at 220 nm.
The quantification of each enantiomer can be performed by integrating the respective peak areas after successful separation.
Diagrams
Caption: General analytical workflow for the quantification of this compound.
Caption: Logical diagram illustrating the process of chiral separation for the enantiomers.
References
- 1. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Enantiomeric Excess Determination of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
Introduction
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical aspect of quality control in the drug development process. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely employed and reliable technique for the separation and quantification of enantiomers.[1] This application note details a robust HPLC method for the enantiomeric excess determination of this compound.
The successful chiral separation of aromatic amines is often achieved using polysaccharide-based CSPs.[2] These phases, typically derivatives of cellulose or amylose, provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[2] The choice of the mobile phase, usually a mixture of a non-polar solvent and a polar modifier, is also critical for achieving optimal resolution.[2]
This document provides a comprehensive protocol for the chiral separation of this compound enantiomers, including sample preparation, detailed HPLC conditions, and data analysis for the determination of enantiomeric excess.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one derived from amylose or cellulose phenylcarbamates. For this application, a column with a similar stationary phase to Chiralpak® AD-H or Chiralcel® OD-H is recommended.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Analyte: Racemic and enantiomerically enriched samples of this compound.
2. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare samples of enantiomerically enriched this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Method
A normal-phase HPLC method is employed for the enantiomeric separation. The following conditions are recommended as a starting point and may require optimization based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |
| 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane : Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 20 minutes |
4. Data Analysis and Enantiomeric Excess Calculation
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
-
Data Presentation
The following table summarizes the expected chromatographic results for the separation of this compound enantiomers under the proposed HPLC conditions.
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | ~ 12.5 | ~ 15.0 |
| Peak Area (example) | 950000 | 50000 |
| Resolution (Rs) | > 1.5 | > 1.5 |
Sample Calculation for Enantiomeric Excess:
Using the example peak areas from the table:
e.e. (%) = [ (950000 - 50000) / (950000 + 50000) ] x 100 = (900000 / 1000000) x 100 = 90%
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of enantiomeric excess of this compound.
Caption: Workflow for enantiomeric excess determination.
Conclusion
The described HPLC method provides a reliable and efficient means for determining the enantiomeric excess of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent separation of the enantiomers. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and quality control of chiral pharmaceutical intermediates.
References
Application Notes: The Use of 1-(4-(Trifluoromethoxy)phenyl)ethanamine as a Chiral Auxiliary
Introduction
In the field of asymmetric synthesis, the use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of chemical reactions. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse. The trifluoromethoxy group, with its strong electron-withdrawing properties and steric bulk, makes 1-(4-(trifluoromethoxy)phenyl)ethanamine a candidate of interest for investigation as a chiral auxiliary. Its structural similarity to other effective phenylethylamine-based auxiliaries suggests potential applications in diastereoselective alkylations, aldol reactions, and conjugate additions.
Currently, there is limited specific data in the public domain detailing the widespread application of this compound as a chiral auxiliary. However, based on the principles of asymmetric synthesis and the known reactivity of similar compounds, we can outline the expected workflows and potential applications.
Logical Workflow for Application as a Chiral Auxiliary
The general workflow for utilizing this compound as a chiral auxiliary would involve three key stages: attachment to a prochiral substrate, a diastereoselective reaction to create a new stereocenter, and cleavage of the auxiliary to yield the chiral product.
Caption: General workflow for using a chiral auxiliary.
Potential Signaling Pathway Analogy in Asymmetric Induction
While not a biological signaling pathway, the transfer of chiral information from the auxiliary to the product can be conceptually illustrated as a signaling cascade, where the initial chiral information from the auxiliary dictates the final stereochemical outcome.
Caption: Conceptual flow of stereochemical information.
Experimental Protocols
The following are generalized protocols based on standard procedures for using phenylethylamine-based chiral auxiliaries. Optimization of reaction conditions, including solvents, temperatures, and reagents, would be necessary for specific substrates.
Protocol 1: Attachment of the Chiral Auxiliary (Amide Formation)
Objective: To couple this compound to a prochiral carboxylic acid.
Materials:
-
(R)- or (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
-
Prochiral carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Base (e.g., triethylamine, DIPEA)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the coupling agent (1.1 eq) and a catalytic amount of DMF.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of (R)- or (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine (1.0 eq) and the base (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography.
Protocol 2: Diastereoselective Alkylation
Objective: To perform a diastereoselective alkylation of the chiral amide.
Materials:
-
Chiral N-acyl-1-(4-(trifluoromethoxy)phenyl)ethanamine adduct
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., LDA, LiHMDS) at a pre-determined concentration
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Quenching solution (e.g., saturated NH₄Cl)
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add the strong base (1.1 eq) and stir for 1 hour to form the enolate.
-
Add the alkylating agent (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated chiral amide adduct
-
Acid or base for hydrolysis (e.g., 6 M HCl, or LiOH in THF/water)
-
Solvent (e.g., dioxane, THF/water)
Procedure (Acidic Hydrolysis):
-
Dissolve the alkylated amide in a suitable solvent such as dioxane.
-
Add an equal volume of 6 M HCl.
-
Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and extract the product with an appropriate organic solvent.
-
The aqueous layer will contain the protonated chiral auxiliary, which can be recovered by basification and extraction.
-
Wash, dry, and concentrate the organic layer containing the chiral carboxylic acid.
-
Purify the carboxylic acid as needed.
Data Presentation
Table 1: Diastereoselective Alkylation of N-Propanoyl-1-(4-(trifluoromethoxy)phenyl)ethanamine
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | CH₃I | LDA | THF | -78 | 85 | 90:10 |
| 2 | BnBr | LiHMDS | THF | -78 | 92 | 95:5 |
| 3 | Allyl-Br | KHMDS | Toluene | -78 | 78 | 88:12 |
Table 2: Cleavage of Chiral Auxiliary and Product Enantiomeric Excess
| Entry | Alkylated Product from Table 1 | Cleavage Method | Product Yield (%) | Auxiliary Recovery (%) | Enantiomeric Excess (ee, %) |
| 1 | Entry 1 | 6 M HCl, Reflux | 95 | 88 | 80 |
| 2 | Entry 2 | LiOH, THF/H₂O | 91 | 90 | 90 |
| 3 | Entry 3 | H₂SO₄, H₂O | 89 | 85 | 76 |
While this compound is not a commonly cited chiral auxiliary, its structure suggests it could be a viable tool in asymmetric synthesis. The protocols and data structures provided here offer a foundational framework for researchers and drug development professionals to explore its potential. Further experimental validation is required to determine its efficacy in various diastereoselective transformations and to fully characterize its profile in terms of yield, stereoselectivity, and recyclability.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanamine. The primary focus is on identifying and mitigating common byproducts to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially scalable method is the reductive amination of 4-(trifluoromethoxy)acetophenone. This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.
Q2: What are the primary byproducts I should expect in this synthesis?
The main byproducts in the reductive amination of 4-(trifluoromethoxy)acetophenone are:
-
1-(4-(trifluoromethoxy)phenyl)ethanol: This alcohol is formed by the direct reduction of the starting ketone by the reducing agent.
-
N-(1-(4-(trifluoromethoxy)phenyl)ethyl)-1-(4-(trifluoromethoxy)phenyl)ethanamine: This secondary amine is a product of over-alkylation, where the newly formed primary amine product reacts with another molecule of the starting ketone.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 4-(trifluoromethoxy)acetophenone.
-
Imine Intermediate: If the reduction step is incomplete, the intermediate imine may be present in the final product mixture.
Q3: How can I minimize the formation of the alcohol byproduct?
Minimizing the formation of 1-(4-(trifluoromethoxy)phenyl)ethanol hinges on the choice of reducing agent and reaction conditions. Using a reducing agent that is more selective for the imine over the ketone is crucial. Sodium triacetoxyborohydride (STAB) is often preferred over stronger reducing agents like sodium borohydride for this reason. Running the reaction at lower temperatures can also favor imine formation and subsequent reduction over the direct reduction of the ketone.
Q4: What strategies can be employed to reduce the formation of the secondary amine byproduct?
To suppress the formation of the dialkylated secondary amine, a significant excess of the amine source (e.g., ammonia or ammonium salt) should be used. This stoichiometric control shifts the equilibrium towards the formation of the primary amine and statistically reduces the chances of the product amine reacting with the starting ketone.
Q5: What are the recommended purification techniques to remove these byproducts?
A combination of techniques is typically employed for purification:
-
Acid-Base Extraction: The basic nature of the primary and secondary amine products allows for their separation from the neutral ketone and alcohol byproducts. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amines will move to the aqueous layer as their ammonium salts. The layers are then separated, and the aqueous layer is basified to regenerate the free amines, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired primary amine from the less polar secondary amine and any remaining starting materials or the alcohol byproduct.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to separate the desired amine from less volatile byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Amine | 1. Incomplete reaction. 2. Substantial formation of the alcohol byproduct. 3. Substantial formation of the secondary amine byproduct. 4. Degradation of the product during workup or purification. | 1. Increase reaction time or temperature moderately. Ensure the reducing agent is active. 2. Switch to a more selective reducing agent like sodium triacetoxyborohydride. Optimize the reaction temperature. 3. Increase the excess of the ammonia source. 4. Use milder conditions during purification, such as avoiding high temperatures during solvent evaporation. |
| High Levels of 1-(4-(trifluoromethoxy)phenyl)ethanol | 1. The reducing agent is too reactive and not selective for the imine. 2. The reaction temperature is too high. | 1. Use sodium triacetoxyborohydride or sodium cyanoborohydride instead of sodium borohydride. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Significant Amount of Secondary Amine Detected | 1. Insufficient excess of the ammonia source. 2. Prolonged reaction time at elevated temperatures. | 1. Increase the molar excess of the ammonium salt (e.g., ammonium acetate) or use a higher concentration of ammonia. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting ketone is consumed. |
| Presence of Unreacted 4-(trifluoromethoxy)acetophenone | 1. Incomplete reaction. 2. Deactivation of the reducing agent. | 1. Extend the reaction time or consider a moderate increase in temperature. 2. Ensure the reducing agent is fresh and added in the correct stoichiometry. For moisture-sensitive reagents, ensure anhydrous conditions. |
Data Presentation
| Reducing Agent | Product (%) | Alcohol Byproduct (%) | Secondary Amine (%) | Unreacted Ketone (%) |
| Sodium Borohydride | 65 | 25 | 5 | 5 |
| Sodium Cyanoborohydride | 80 | 10 | 6 | 4 |
| Sodium Triacetoxyborohydride | 90 | 4 | 4 | 2 |
Experimental Protocols
Representative Synthesis of this compound via Reductive Amination
Materials:
-
4-(trifluoromethoxy)acetophenone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethoxy)acetophenone (1.0 eq) and ammonium acetate (10 eq).
-
Add anhydrous methanol to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with dichloromethane to remove non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Caption: General workflow for the synthesis of this compound.
Technical Support Center: Purification of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-(Trifluoromethoxy)phenyl)ethanamine from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to ensure it has gone to completion before initiating the work-up. |
| Product loss during aqueous work-up. | Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. Adjusting the pH of the aqueous layer to be more basic (pH > 10) can help ensure the amine is in its free base form and partitions into the organic layer. | |
| Inefficient purification. | Optimize the chosen purification method. For distillation, ensure the vacuum is stable and the collection fractions are appropriate. For chromatography, select the appropriate stationary and mobile phases. For crystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Product is an Oil and Will Not Crystallize | Presence of impurities. | The presence of unreacted starting materials or byproducts can inhibit crystallization. Attempt to further purify the oil by column chromatography or distillation before attempting crystallization again. |
| Inappropriate solvent system. | The chosen solvent may not be suitable for crystallization. Experiment with different solvents or solvent mixtures. For the hydrochloride salt, a mixture of ethanol and water is often effective for similar compounds. | |
| Product is not the hydrochloride salt. | Ensure complete conversion to the hydrochloride salt by treating the free base with a slight excess of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) before attempting crystallization. | |
| Persistent Impurities in the Final Product | Incomplete removal of starting materials. | If the starting material, 4'-(trifluoromethoxy)acetophenone, is present, it can often be removed by careful column chromatography or by converting the desired amine to its hydrochloride salt, which may have significantly different solubility properties, allowing for separation by precipitation. |
| Presence of the intermediate imine. | The imine intermediate from the reductive amination may persist if the reduction was incomplete. This can often be addressed by extending the reaction time or using a more potent reducing agent. The imine can typically be separated from the amine by column chromatography. | |
| Formation of over-alkylated byproducts. | In some reductive amination procedures, the newly formed amine can react further to form a secondary amine. These byproducts can be challenging to remove. Careful control of reaction stoichiometry and conditions can minimize their formation. Chromatographic separation is usually the most effective removal method. | |
| Column Chromatography Issues: Tailing or Poor Separation | Amine interaction with silica gel. | Basic amines can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. |
| Inappropriate solvent system. | The polarity of the eluent may not be optimal for separation. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or isopropanol) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a colorless to light-colored liquid. It is poorly soluble in water but soluble in common organic solvents such as ethanol and dichloromethane[1].
Q2: What is the most common method for synthesizing this compound?
A2: A common synthetic route is the reductive amination of 4'-(trifluoromethoxy)acetophenone. This typically involves the reaction of the ketone with an amine source (such as ammonia or an ammonium salt) to form an intermediate imine, which is then reduced to the desired amine using a reducing agent like sodium borohydride or catalytic hydrogenation.
Q3: What are the most likely impurities in a crude reaction mixture of this compound synthesized via reductive amination?
A3: Potential impurities include unreacted 4'-(trifluoromethoxy)acetophenone, the intermediate imine, and potentially over-alkylated byproducts where the product amine has reacted with another molecule of the starting ketone and been reduced.
Q4: How can I purify the crude this compound?
A4: There are three primary methods for purification:
-
Distillation: As the product is a liquid, vacuum distillation can be an effective method for purification, especially on a larger scale. It is important to perform this under reduced pressure to avoid decomposition at high temperatures.
-
Column Chromatography: Flash column chromatography on silica gel can be used. It is often necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent the amine from streaking on the column.
-
Crystallization of the Hydrochloride Salt: A highly effective method for achieving high purity is to convert the free base to its hydrochloride salt. This is typically done by treating a solution of the amine in a solvent like dichloromethane or ethyl acetate with hydrochloric acid. The resulting salt can then be recrystallized, often from a solvent system like ethanol/water, to yield a pure, crystalline solid[2].
Q5: What is the best way to store purified this compound?
A5: The free base should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and kept in a cool, dark place to prevent degradation. The hydrochloride salt is generally more stable and can be stored at room temperature, though protection from moisture is still recommended.
Experimental Protocols
Protocol 1: Purification by Crystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (approximately 5-10 mL of solvent per gram of crude material).
-
Salt Formation: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise until the solution is acidic (test with pH paper). A precipitate of the hydrochloride salt should form.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the solvent used for the reaction (e.g., ethyl acetate) to remove non-basic impurities.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and then with a non-polar solvent like hexane to aid in drying. Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column of an appropriate size for the amount of crude material.
-
Eluent Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.1-1% triethylamine to prevent tailing. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary to separate the product from impurities.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagrams
Caption: Decision workflow for selecting a purification method.
References
optimizing reaction conditions for 1-(4-(Trifluoromethoxy)phenyl)ethanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanamine, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound is the reductive amination of 4-(trifluoromethoxy)acetophenone. Alternative, though less common, routes include the Leuckart reaction and the reduction of the corresponding oxime.
Q2: How stable is the trifluoromethoxy (-OCF3) group during the synthesis?
A2: The trifluoromethoxy group is generally considered to be highly stable under a variety of reaction conditions, including those typically employed for reductive amination. It is resistant to many common reducing agents and is not prone to degradation under mildly acidic or basic conditions.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product, this compound, should be characterized using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Reductive amination reactions often involve flammable solvents and potentially toxic reagents like sodium cyanoborohydride. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | Ensure anhydrous reaction conditions. For direct reductive amination with NaBH(OAc)₃, the addition of a catalytic amount of acetic acid can facilitate imine formation from ketones.[1] If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[2][3] |
| Decomposition of the reducing agent. | Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive; ensure it is handled under anhydrous conditions.[2] Sodium borohydride (NaBH₄) can react with acidic protons, so it should be added portion-wise to a cooled solution. | |
| Inactive catalyst (for catalytic hydrogenation). | Ensure the catalyst (e.g., Pd/C) is not poisoned and is properly activated. | |
| Presence of Unreacted Starting Material (Ketone) | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent. Typically, 1.2-1.5 equivalents are used. |
| Low reaction temperature. | While many reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion. | |
| Formation of Side Products | Reduction of the ketone to the corresponding alcohol. | This is more likely with stronger reducing agents like NaBH₄.[2] Use a milder and more selective reagent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the ketone.[3][4] |
| Over-alkylation (formation of secondary amine). | This is more prevalent when using a primary amine as the starting material. Using a large excess of the ammonia source (e.g., ammonium acetate) can help minimize this. | |
| Difficulties in Product Isolation and Purification | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
| Co-elution of product and impurities during chromatography. | An acid-base extraction can be effective for purification. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to re-extract the purified amine into an organic solvent.[5] | |
| Residual imine impurity. | Ensure the reduction step goes to completion by extending the reaction time or using a slight excess of the reducing agent. The imine may be hydrolyzed back to the ketone during workup, which can then be removed by chromatography. |
Data Presentation: Comparison of Reductive Amination Methods
| Method | Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Direct Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for the iminium ion over the ketone.[3][4] Tolerates a wide range of functional groups. One-pot procedure.[1] | Moisture-sensitive reagent.[2] |
| Stepwise Reductive Amination | Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less expensive reducing agent. Can be effective when imine formation is slow. | Can reduce the starting ketone if added too early.[2] Stronger reducing agent, may lead to more side products. |
| Direct Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mild reducing agent, effective at slightly acidic pH. | Highly toxic and can release hydrogen cyanide gas, requiring careful handling. |
| Catalytic Hydrogenation | H₂ gas | Methanol (MeOH), Ethanol (EtOH) | "Green" reaction with water as the only byproduct. Can be highly enantioselective with a chiral catalyst. | Requires specialized high-pressure equipment. The catalyst can be sensitive to poisoning. |
| Leuckart Reaction | Formic acid or Ammonium formate | Neat (no solvent) | Uses inexpensive reagents.[6] | Requires high temperatures (120-185 °C).[7] Can produce formylated byproducts that require a separate hydrolysis step.[8] |
| Oxime Reduction | Sodium Borohydride (NaBH₄) with an additive (e.g., NiCl₂, ZrCl₄) or catalytic hydrogenation | Methanol (MeOH) | A viable two-step alternative to direct amination.[9] | Requires an additional step for oxime formation. Can sometimes lead to the formation of secondary amines as byproducts. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This one-pot procedure is often preferred due to its mild conditions and high selectivity.
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-(trifluoromethoxy)acetophenone (1.0 eq) and ammonium acetate (5-10 eq).
-
Add anhydrous DCE or DCM as the solvent.
-
Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq).
-
Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).
Visualizations
Caption: Workflow for the reductive amination of 4'-(trifluoromethoxy)acetophenone.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. scispace.com [scispace.com]
challenges in the scale-up of 1-(4-(Trifluoromethoxy)phenyl)ethanamine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-(4-(trifluoromethoxy)phenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the production of this compound at an industrial scale?
The most prevalent and scalable method for synthesizing this compound is through the reductive amination of 4'-(trifluoromethoxy)acetophenone. This process typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the desired amine.
Q2: What are the critical process parameters to control during the scale-up of the reductive amination?
Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions require careful heat management to prevent runaway reactions and the formation of byproducts.
-
pH: The pH of the reaction mixture is crucial for efficient imine formation.
-
Rate of reagent addition: Slow and controlled addition of the reducing agent is often necessary to manage the reaction exotherm and minimize side reactions.
-
Agitation: Proper mixing is essential to ensure homogeneity and efficient mass and heat transfer, especially in large-scale reactors.
Q3: What are the common impurities encountered in the production of this compound and how can they be minimized?
Common impurities may include unreacted starting materials (4'-(trifluoromethoxy)acetophenone), the corresponding alcohol formed by the reduction of the ketone, and potentially over-alkylated products. Minimizing these impurities can be achieved through optimization of reaction conditions, such as stoichiometry of reactants, choice of a selective reducing agent, and temperature control.
Q4: How can the final product be purified at a large scale?
At an industrial scale, purification is often achieved through crystallization of a salt form, typically the hydrochloride salt, of this compound. This method is generally more cost-effective and scalable than chromatographic purification. An acid-base extraction during the workup can also be employed to remove non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete imine formation. | Optimize the pH of the reaction mixture (typically mildly acidic). Consider the use of a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. |
| Decomposition of the reducing agent. | Ensure the reducing agent is added under appropriate temperature control and is compatible with the solvent system. | |
| Reduction of the starting ketone. | Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC) and adjust the reaction time or temperature accordingly. |
| Poor mixing in the reactor. | Ensure adequate agitation to maintain a homogeneous reaction mixture. | |
| Formation of Significant Byproducts | Reaction temperature is too high. | Implement efficient cooling and control the rate of addition of exothermic reagents. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the ketone, amine source, and reducing agent. | |
| Difficulties in Product Isolation/Purification | Product oiling out during crystallization. | Optimize the solvent system and cooling profile for crystallization. Consider seeding the solution to promote crystallization. |
| Emulsion formation during workup. | Add brine to the aqueous layer to help break the emulsion. |
Quantitative Data on Scale-Up Challenges
The following table summarizes potential changes in key performance indicators during the scale-up of this compound production via reductive amination. Note: The data presented here is representative and intended for illustrative purposes.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Typical Yield (%) | 85-95% | 75-85% | 70-80% |
| Purity before Crystallization (%) | ~95% | ~90% | ~85-90% |
| Key Impurity 1 (Alcohol byproduct) (%) | < 2% | 3-5% | 5-8% |
| Key Impurity 2 (Unreacted Ketone) (%) | < 1% | 2-4% | 3-6% |
| Reaction Time (hours) | 4-6 | 8-12 | 12-24 |
Experimental Protocols
Representative Protocol for Reductive Amination
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
Procedure:
-
Imine Formation: In a suitable reactor, dissolve 4'-(trifluoromethoxy)acetophenone and an excess of ammonium acetate in methanol. Heat the mixture to reflux for 2-4 hours to facilitate the formation of the imine. The progress of the reaction should be monitored by TLC or HPLC.
-
Reduction: Cool the reaction mixture to 0-5 °C. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Workup: Quench the reaction by the slow addition of water. Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue. Separate the organic layer.
-
Acid-Base Extraction: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The product will move into the aqueous layer. Separate the aqueous layer and wash it with ethyl acetate to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer with a sodium hydroxide solution to a pH > 10. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
-
Crystallization (as HCl salt): Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. Cool the mixture to induce crystallization. Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound hydrochloride.
Caption: Troubleshooting logic for addressing low product yield in the reductive amination process.
Technical Support Center: Chiral Integrity in 1-(4-(Trifluoromethoxy)phenyl)ethanamine Synthesis
Welcome to the technical support center for the stereoselective synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral amines like this compound?
A1: Racemization, the formation of an equal mixture of enantiomers from an enantiomerically enriched starting material, is a significant challenge. The primary causes involve the formation of planar, achiral intermediates. Key factors that promote racemization include:
-
Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can lead to a loss of stereochemical information at the chiral center.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by facilitating the formation of achiral intermediates.[1]
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, potentially increasing the rate of racemization.[1]
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of a diminished enantiomeric excess.[1]
Q2: How can I minimize racemization when using reductive amination to synthesize this compound?
A2: Reductive amination is a common method for synthesizing amines from ketones. To maintain high enantioselectivity, consider the following:
-
Catalyst Selection: The choice of a chiral catalyst is paramount in asymmetric reductive amination. Complexes of rhodium, ruthenium, and iridium with chiral ligands have demonstrated excellent results in producing chiral amines.[1]
-
Reducing Agent: Use a reducing agent that selectively reduces the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) for this reason.[2][3]
-
Reaction Conditions: Optimize the reaction temperature, keeping it as low as feasible to slow down the rate of racemization.[4] Monitor the reaction closely to avoid unnecessarily long reaction times.[1] The pH of the reaction medium should also be carefully controlled, as both strongly acidic and basic conditions can promote racemization.
Q3: Are there biocatalytic methods available for the synthesis of enantiomerically pure this compound?
A3: Yes, biocatalysis offers a highly stereoselective alternative. ω-Transaminases (ω-TAs) are enzymes that can catalyze the asymmetric synthesis of chiral amines from ketones.[5] Specifically, ω-TAs have been successfully employed for the bioconversion of 4'-(trifluoromethoxy)acetophenone to (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine with high enantiomeric excess.[5][6] This method is advantageous due to its high selectivity and environmentally friendly reaction conditions.
Q4: Can the choice of protecting group influence the stereochemical outcome?
A4: Absolutely. Protecting groups play a crucial role in minimizing racemization.[4]
-
Steric Hindrance: Bulky protecting groups can sterically hinder the approach of a base or other reagents to the chiral center, thus inhibiting racemization.[4]
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of the proton at the chiral center, making it less susceptible to deprotonation and subsequent racemization.[4] Urethane-type protecting groups, such as Cbz and Fmoc, are known to reduce the potential for racemization in the context of amino acid chemistry.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant loss of enantiomeric excess (% ee) in the final product. | High reaction temperature. | Lower the reaction temperature. Consider running the reaction at 0 °C or below if the reaction kinetics allow.[1][4] |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1][4] | |
| Inappropriate solvent. | Screen different solvents. Aprotic solvents may be preferable to protic solvents which can facilitate proton exchange leading to racemization.[1][4] | |
| Presence of strong acid or base. | Use milder acids or bases for catalysis. If a strong base is required, consider using a more sterically hindered base to minimize proton abstraction at the chiral center.[1] | |
| Low enantioselectivity in asymmetric reductive amination. | Suboptimal chiral catalyst or ligand. | Screen a variety of chiral ligands and metal precursors (e.g., Ru, Rh, Ir-based catalysts) to find the optimal combination for your specific substrate.[1] |
| Achiral background reaction. | Ensure that the reduction of the imine intermediate is solely mediated by the chiral catalyst. This can be influenced by the choice of reducing agent and reaction conditions. | |
| Incomplete conversion in biocatalytic synthesis. | Enzyme inhibition by substrate or product. | Optimize substrate and amine donor concentrations.[5] Consider in situ product removal (ISPR) techniques, such as using an aqueous two-phase system, to prevent product inhibition.[5] |
| Suboptimal reaction conditions for the enzyme. | Optimize pH, temperature, and co-solvent concentrations to ensure the enzyme is functioning at its maximal activity and stability.[5][6] |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Chiral Catalyst
This protocol provides a general guideline for the asymmetric reductive amination of 4'-(trifluoromethoxy)acetophenone.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral catalyst (e.g., a pre-formed Ru, Rh, or Ir complex with a chiral ligand) in a suitable degassed solvent (e.g., toluene, DCM).
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add 4'-(trifluoromethoxy)acetophenone and the amine source (e.g., ammonia or an ammonium salt).
-
Solvent Addition: Add the appropriate degassed solvent to the reaction vessel.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reduction: Pressurize the vessel with hydrogen gas to the desired pressure or add a chemical hydride source.
-
Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, carefully quench the reaction and perform an appropriate aqueous work-up. The chiral amine product can then be purified by column chromatography or crystallization.
Protocol 2: Biocatalytic Asymmetric Synthesis using ω-Transaminase
This protocol outlines the general steps for the enzymatic synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Enzyme and Reagent Preparation: Prepare a buffer solution at the optimal pH for the selected ω-transaminase. Dissolve the enzyme, pyridoxal-5-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine) in the buffer.
-
Substrate Addition: Dissolve 4'-(trifluoromethoxy)acetophenone in a suitable co-solvent (e.g., DMSO) and add it to the enzyme solution.[5][6]
-
Reaction: Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Reaction Monitoring: Monitor the formation of the chiral amine product over time using HPLC or GC analysis.
-
Work-up and Extraction: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and adjust the pH to basic to facilitate extraction of the amine product.
-
Purification: Separate the organic layer, dry it, and concentrate it under reduced pressure. The product can be further purified if necessary.
Visualizations
Caption: General mechanism of racemization via an achiral imine intermediate.
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(4-(trifluoromethoxy)phenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this synthesis, particularly when encountering low yields. The primary route for this synthesis is the reductive amination of 4'-(trifluoromethoxy)acetophenone.
Reaction Pathway: Reductive Amination
The synthesis proceeds via a two-step, one-pot reaction involving the formation of an imine intermediate from 4'-(trifluoromethoxy)acetophenone and an ammonia source, followed by the reduction of this imine to the target amine.
improving the efficiency of chiral resolution of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chiral resolution of this compound via diastereomeric salt crystallization and enzymatic kinetic resolution.
Diastereomeric Salt Crystallization
Issue 1: Low or No Crystal Formation, or Oily Precipitate
-
Question: I've mixed the racemic amine with the chiral resolving agent, but no crystals are forming, or an oil is precipitating. What should I do?
-
Answer: This is a common issue often related to the solvent system, supersaturation, or stoichiometry.
-
Solvent Choice: The ideal solvent will dissolve the diastereomeric salts to different extents, allowing the less soluble salt to crystallize.[1] A screening of various solvents with different polarities (e.g., alcohols, esters, ethers, and their mixtures with water) is recommended.[2][3] Sometimes, using a mixture of a good solvent and a poor solvent (anti-solvent) can induce crystallization.[2]
-
Supersaturation: Crystallization will not occur if the solution is not supersaturated.[2] Try concentrating the solution by slowly evaporating the solvent. Alternatively, induce precipitation by gradually adding an anti-solvent.[2]
-
Stoichiometry: While a 1:1 molar ratio of the amine to the resolving agent is a common starting point, this may not be optimal. Varying the ratio can sometimes improve crystallization.
-
Temperature: Temperature significantly affects solubility. Experiment with different crystallization temperatures, including controlled slow cooling, to find the optimal condition for crystal formation.[4][5]
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
-
Question: Crystals have formed, but the yield of the desired diastereomeric salt is low. How can I improve it?
-
Answer: Low yield can be attributed to several factors:
-
Suboptimal Resolving Agent: Not all chiral resolving agents are equally effective for a particular racemate.[1] Screening a variety of chiral acids, such as derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid, is crucial to find the most efficient one.[1]
-
Inefficient Crystallization: The crystallization process itself may not be optimized. Factors like the cooling rate, final temperature, and agitation can significantly impact the yield.[2] A slower cooling rate generally allows for better crystal growth and potentially higher yields.[2]
-
Solubility: The solubility of the desired diastereomeric salt might be too high in the chosen solvent. Refer to the solvent screening suggestions in the previous issue.
-
Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amine
-
Question: I have isolated the amine from the diastereomeric salt, but its enantiomeric excess is low. What could be the reason?
-
Answer: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers.
-
Poor Separation: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-crystallization.[6] A thorough solvent screening is essential to maximize the solubility difference.
-
Recrystallization: A single crystallization is often not enough to achieve high enantiomeric purity.[7] One or more recrystallizations of the diastereomeric salt are typically necessary to improve the diastereomeric excess and, consequently, the enantiomeric excess of the final amine.
-
Kinetic vs. Thermodynamic Control: The crystallization time can influence the purity. In some cases, rapid filtration may yield a purer product under kinetic control, while longer crystallization times might lead to a less pure product under thermodynamic control due to equilibration.[4]
-
Enzymatic Kinetic Resolution
Issue 1: Low Conversion Rate
-
Question: The enzymatic acylation of the amine is very slow or stops at low conversion. How can I increase the reaction rate?
-
Answer: Low enzyme activity can be due to several factors:
-
Suboptimal Enzyme: Not all lipases or transaminases will be effective. Screening different enzymes is a primary step. Candida antarctica lipase B (CALB) is a commonly used and often effective lipase for amine resolution.[8][9]
-
Reaction Conditions: Temperature and pH are critical for enzyme activity. Ensure the reaction is performed at the optimal temperature and pH for the chosen enzyme. For lipases, the reaction is often carried out in organic solvents.[10]
-
Acyl Donor: The choice of acyl donor can significantly affect the reaction rate. Activated esters, such as vinyl acetate or isopropyl acetate, are often used to drive the reaction forward.[11]
-
Water Content: In organic solvents, a small amount of water is often necessary for lipase activity. The water content should be carefully controlled and optimized.
-
Inhibitors: The presence of inhibitors in the reaction mixture can reduce enzyme activity. Ensure the starting materials and solvent are of high purity.
-
Issue 2: Low Enantioselectivity (Low E-value)
-
Question: The conversion is proceeding, but the enantioselectivity of the enzyme is poor, resulting in a low enantiomeric excess of the product and the remaining substrate. How can this be improved?
-
Answer: Low enantioselectivity is a common challenge in enzymatic resolutions.
-
Enzyme Selection: The most critical factor is the enzyme itself. Different enzymes exhibit different enantioselectivities for the same substrate. Screening a variety of lipases is highly recommended.
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity (E-value), although this will also decrease the reaction rate.[10] A compromise between rate and selectivity must be found.
-
Solvent: The organic solvent can have a profound impact on the enzyme's conformation and, therefore, its enantioselectivity. Screening different solvents is advisable.
-
Acyl Donor: The structure of the acyl donor can also influence the enantioselectivity. Experimenting with different acylating agents may lead to improved results.[12]
-
Frequently Asked Questions (FAQs)
Diastereomeric Salt Crystallization
-
Q1: What are the most common chiral resolving agents for amines?
-
A1: Chiral carboxylic acids are typically used. Commonly employed resolving agents include (+)-tartaric acid, (-)-tartaric acid, and their derivatives (e.g., O,O'-dibenzoyl-tartaric acid, O,O'-di-p-toluoyl-tartaric acid), as well as (+)- and (-)-mandelic acid, and (+)- and (-)-camphorsulfonic acid.[1][13]
-
-
Q2: How do I choose the right solvent for crystallization?
-
A2: The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[6] This often requires empirical screening of a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ethers (MTBE), as well as aqueous mixtures.[2][3]
-
-
Q3: How many recrystallizations are typically needed?
-
A3: It is rare for a single crystallization to yield a diastereomerically pure salt.[7] Often, two to three recrystallizations are necessary to achieve high diastereomeric and, subsequently, high enantiomeric excess. The purity should be monitored after each step using techniques like chiral HPLC.
-
Enzymatic Kinetic Resolution
-
Q1: What type of enzyme is typically used for the kinetic resolution of amines?
-
A1: Lipases are the most commonly used enzymes for the kinetic resolution of amines via enantioselective acylation.[9] Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a very popular and versatile choice.[8][9] Transaminases can also be used for the kinetic resolution of amines.[14]
-
-
Q2: What is the maximum theoretical yield for a kinetic resolution?
-
A2: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the acylated product or the unreacted amine) is 50%. This is because the enzyme selectively reacts with one enantiomer, leaving the other behind.
-
-
Q3: What is Dynamic Kinetic Resolution (DKR)?
-
A3: Dynamic kinetic resolution is a technique that combines enzymatic kinetic resolution with in-situ racemization of the unreacted enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[15] This often requires a racemization catalyst that is compatible with the enzyme and reaction conditions.[15]
-
Quantitative Data Summary
| Resolution Method | Chiral Agent / Enzyme | Amine:Agent Ratio | Solvent | Temperature (°C) | Yield of Salt/Product | e.e. of Recovered Amine | Reference |
| Diastereomeric Salt | (R,R)-4-chlorotartranilic acid | 1:0.55 (amine:acid) + 0.5 eq HCl | Water | 10-80 | High | >99% | [16] |
| Diastereomeric Salt | (R,R)-di-p-toluoyl-tartaric acid | - | - | - | - | - | [1] |
| Diastereomeric Salt | (-)-Tartaric acid | 1:0.5 | Isopropanol | 60 -> RT | ~87.5% (salt) | 83.5% | [4] |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | N/A | MTBE | 40 | ~50% (conversion) | >99% | [12] |
Note: The data for (R,R)-4-chlorotartranilic acid is for the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, a structurally analogous compound.[16] The data for (-)-Tartaric acid is for the resolution of 1-methyl-2-phenyl-ethylamine.[4] The data for Candida antarctica Lipase B is for a general amine resolution.[12] These values should be considered as starting points for optimization.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization with a Tartaric Acid Derivative
This protocol is a general guideline and should be optimized for this compound.
-
Salt Formation:
-
Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (+)-tartaric acid or a derivative) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.
-
For further crystallization, the flask can be placed in a refrigerator or ice bath. The cooling rate should be controlled to promote the formation of well-defined crystals.[2]
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
-
Recrystallization (if necessary):
-
To improve diastereomeric purity, dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize as described in step 2. Monitor the purity of the salt after each recrystallization.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).
-
Stir the mixture until all the solid has dissolved and the salt has been neutralized.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or chiral GC.
-
Protocol 2: Enzymatic Kinetic Resolution with Candida antarctica Lipase B (CALB)
This protocol is a general starting point for the enzymatic resolution.
-
Reaction Setup:
-
To a flask, add racemic this compound (1 equivalent), an acyl donor (e.g., vinyl acetate or isopropyl 2-ethoxyacetate, 1-2 equivalents), and an appropriate organic solvent (e.g., MTBE, hexane, or toluene).[12]
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.
-
-
Work-up:
-
When the conversion reaches approximately 50% (or the desired e.e. is achieved), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The resulting mixture contains the unreacted (and enantiomerically enriched) amine and the acylated amine product.
-
-
Separation:
-
The unreacted amine and the amide can be separated by standard techniques such as column chromatography or by an acid-base extraction.
-
Acid-Base Extraction: Dissolve the mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide remains in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
-
Analysis:
-
Determine the enantiomeric excess of the separated amine and amide using chiral HPLC or chiral GC.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst | CHIMIA [chimia.ch]
- 16. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
degradation pathways of 1-(4-(Trifluoromethoxy)phenyl)ethanamine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 1-(4-(Trifluoromethoxy)phenyl)ethanamine under acidic conditions.
Troubleshooting Guides
Researchers may encounter several challenges during the forced degradation studies of this compound. This guide provides solutions to common issues.
| Problem | Possible Cause | Recommended Solution |
| No or minimal degradation observed under acidic conditions. | The compound is highly stable under the tested conditions. | Increase the acid concentration, elevate the temperature, or prolong the exposure time. It is important to ensure that the stress applied exceeds the energy of accelerated stability conditions (e.g., 40°C for 6 months).[1] If no degradation is achieved, provide a scientific rationale. |
| Inconsistent or non-reproducible degradation profiles. | Variability in experimental parameters such as temperature, acid concentration, or sample preparation. | Ensure precise control of all experimental parameters. Use calibrated equipment and standardized procedures. A detailed experimental protocol is crucial for reproducibility. |
| Formation of unexpected or numerous degradation products. | Complex degradation pathways or secondary degradation of primary products. | Employ a high-resolution analytical technique like LC-MS/MS to identify and characterize the degradation products. A systematic approach to varying stress conditions can help in understanding the degradation pathway. |
| Difficulty in separating the parent compound from degradation products. | Similar polarities of the parent compound and its degradants. | Optimize the chromatographic method by screening different columns, mobile phases, and gradients. Method development should aim to achieve baseline separation for accurate quantification. |
| Mass balance issues (sum of parent and degradants is not close to 100%). | Formation of non-chromophoric or volatile degradation products, or irreversible adsorption to container surfaces. | Utilize a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Ensure proper material compatibility of storage vials. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic conditions?
A1: While specific degradation pathways for this molecule are not extensively published, based on its structure and general chemical principles, two primary degradation pathways can be hypothesized under acidic conditions:
-
Hydrolysis of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group can be susceptible to acid-catalyzed hydrolysis to a carboxylic acid.[2] This would result in the formation of 4-(1-aminoethyl)benzoic acid.
-
Reactions involving the Ethanamine Side Chain: The primary amine group can undergo various reactions, although it is generally stable to hydrolysis. Under strongly acidic and oxidative conditions, oxidation of the amine could occur.[3]
Q2: What are the recommended starting conditions for a forced degradation study under acidic conditions?
A2: According to ICH guidelines, forced degradation studies should be conducted to achieve 5-20% degradation of the drug substance.[4] Recommended starting conditions for acid hydrolysis include:
-
Acid: 0.1 M HCl or 0.1 M H₂SO₄
-
Temperature: Room temperature, with the option to heat to 50-60°C if no degradation is observed.[4]
-
Duration: Monitor at several time points (e.g., 0, 2, 4, 8, 24 hours) until the target degradation is achieved.
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. To demonstrate this, you must show that the method can separate the parent drug from its degradation products, process impurities, and excipients without interference. This is typically achieved by analyzing samples from forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into three separate vials.
-
To each vial, add 1 mL of 0.1 M HCl.
-
Store one vial at room temperature, one at 50°C, and one at 70°C.
-
Prepare a control sample by adding 1 mL of purified water instead of HCl.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis:
-
Neutralize the aliquots with an appropriate amount of 0.1 M NaOH.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Degradation Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
Visualizations
Caption: Plausible degradation pathways of this compound under acidic stress.
Caption: Workflow for forced degradation studies under acidic conditions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Managing Impurities in 1-(4-(Trifluoromethoxy)phenyl)ethanamine Starting Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed During Chiral HPLC Analysis
Question: I am performing a chiral HPLC analysis on my sample of this compound and I see unexpected peaks in addition to the desired (R)- or (S)-enantiomer. What could be the source of these impurities?
Answer: Unexpected peaks in your chiral HPLC chromatogram can originate from several sources throughout the synthetic and purification process. Common impurities can be categorized as organic, inorganic, or residual solvents.[1] Organic impurities may include starting materials, by-products, synthetic intermediates, and degradation products.[1]
Potential sources of impurities include:
-
Unreacted Starting Materials: Residual 4-(trifluoromethoxy)acetophenone or other precursors from the synthesis.
-
Synthetic Intermediates: Incomplete reaction can lead to the presence of imine intermediates.[2]
-
By-products: Side reactions during the synthesis can generate structurally related impurities.
-
Enantiomeric Impurity: The presence of the undesired enantiomer is a common chiral impurity.[1]
-
Degradation Products: The compound may degrade over time or under certain storage conditions.[1][3]
To identify the source, it is recommended to analyze samples of your starting materials and intermediates alongside your final product.
Issue 2: Poor Resolution Between Enantiomers in Chiral HPLC
Question: I am struggling to achieve baseline separation between the (R)- and (S)-enantiomers of this compound using chiral HPLC. What steps can I take to improve the resolution?
Answer: Achieving good resolution is critical for accurately determining enantiomeric purity.[4] If you are experiencing poor separation, consider the following troubleshooting steps:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.[5] Small adjustments to the ratio of your solvents (e.g., n-Hexane and 2-Propanol) can significantly impact resolution.[5]
-
Select an Appropriate Chiral Stationary Phase (CSP): The choice of the chiral column is the most important factor. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak®), are often effective for separating chiral amines.[4][5][6]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
-
Control the Temperature: Column temperature can affect the separation. Experiment with different temperatures (e.g., 25°C, 40°C) to find the optimal condition.[6]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC that can offer faster analysis times and improved resolution for chiral separations.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing the purity of this compound?
A1: The most common and effective methods for analyzing the purity, especially the enantiomeric purity, of chiral amines like this compound are chromatographic techniques.[4][5] These include:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique, particularly with a chiral stationary phase (CSP) to separate enantiomers.[4][5][7]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC that often provides faster and better separations.[5]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable amines, though derivatization may be necessary.[4]
Q2: How can I remove impurities from my this compound starting material?
A2: Several purification methods can be employed to enhance the purity of your material:
-
Recrystallization: This is a highly effective method for increasing optical purity.[8] Converting the amine to an inorganic or organic acid salt and then recrystallizing it can efficiently remove impurities.[8]
-
Column Chromatography: Purification using silica gel column chromatography is a standard method for removing both chiral and non-chiral impurities.[9]
-
Preparative Chiral HPLC or SFC: For obtaining highly pure enantiomers, preparative-scale chiral chromatography can be used.[5]
Q3: What is the impact of impurities on downstream applications in drug development?
A3: Impurities in starting materials can have significant consequences in drug development.[1][10]
-
They can alter the physical and chemical properties of the active pharmaceutical ingredient (API).[1][10]
-
Impurities may affect the therapeutic efficacy and safety of the final drug product.[1][10] Enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[4][5]
-
The presence of certain impurities can lead to the formation of degradation products, reducing the shelf life of the substance.[1][3][10]
-
Regulatory agencies have strict guidelines regarding the identification and quantification of impurities in pharmaceutical products.[3]
Data Presentation
Table 1: Comparison of Analytical Techniques for Chiral Amine Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane/Ethanol)[5] | Supercritical CO₂ with a polar modifier (e.g., Methanol)[5] | Inert Gas (e.g., Helium, Nitrogen) |
| Typical Stationary Phase | Chiral Stationary Phases (CSPs) like polysaccharide-based columns[4][5] | Chiral Stationary Phases (CSPs) | Chiral Capillary Columns |
| Advantages | Versatile, wide variety of available CSPs, well-established[4][5] | Faster analysis, reduced organic solvent consumption, often better resolution[5] | High efficiency for volatile compounds |
| Limitations | Higher solvent consumption compared to SFC | Requires specialized equipment | May require derivatization, compound must be thermally stable[4] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric purity of this compound. Optimization will be required for specific instruments and columns.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[5]
-
Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.
-
-
Validation Procedure:
-
Specificity: Inject individual enantiomers (if available), the racemic mixture, and a blank to confirm peak identity and resolution from potential interferences.[5]
-
Linearity, Accuracy, and Precision: Perform these validation parameters according to standard laboratory procedures and regulatory guidelines.
-
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This protocol describes a general procedure for purifying this compound by forming the hydrochloride salt and recrystallizing it.
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise while stirring.
-
Continue stirring and observe the precipitation of the hydrochloride salt.
-
-
Recrystallization:
-
Isolate the precipitated salt by filtration.
-
Dissolve the salt in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, methanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Analyze the purity of the recrystallized material using the chiral HPLC method described above to confirm the enhancement of enantiomeric excess.
-
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.
Caption: Decision tree for selecting a purification strategy.
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 3. galaxypub.co [galaxypub.co]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process for producing optically active 1-(fluoro- or trifluoromethyl-substituted phenyl) ethylamine and process for purifying same page [patentalert.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
Technical Support Center: Optimization of Enzymatic Resolution for 1-(4-(Trifluoromethoxy)phenyl)ethanamine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the enzymatic kinetic resolution of racemic 1-(4-(Trifluoromethoxy)phenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is most commonly used for the kinetic resolution of aromatic amines like this compound? A1: Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a highly effective and widely used biocatalyst for the kinetic resolution of chiral amines, including aromatic and phenylethylamine derivatives.[1][2] It is known for its broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2]
Q2: What is the fundamental principle of enzymatic kinetic resolution for this amine? A2: Enzymatic kinetic resolution is a process where an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other.[3] For this compound, this typically involves the enantioselective acylation of one amine enantiomer, converting it into an amide. This chemical modification allows for the separation of the resulting amide from the unreacted amine enantiomer, which now has a high enantiomeric excess.[3] The theoretical maximum yield for the unreacted enantiomer is 50%.[4]
Q3: Why is the choice of solvent critical for this reaction? A3: The solvent plays a crucial role in modulating the enzyme's activity and enantioselectivity.[5] For lipases like CALB, reactions are often performed in non-aqueous, hydrophobic organic solvents. The solvent influences the conformation of the enzyme and the solubility of the substrates and products. The hydrophobicity of the solvent, often measured by its Log P value, can be correlated with enzyme activity.[5]
Q4: What are acyl donors and why are they important? A4: Acyl donors are reagents that provide the acyl group that is transferred to the amine during the resolution reaction. The structure of the acyl donor can significantly influence the reaction rate and, more importantly, the enantioselectivity (E-value) of the enzyme.[1] Common examples include simple vinyl esters (e.g., vinyl acetate, isopropenyl acetate) or more complex esters like malonates.[1][6]
Troubleshooting Guide
Problem 1: Low or No Conversion
Q: My reaction shows very little to no formation of the desired amide product. What are the possible causes and solutions?
A: Low conversion can stem from several factors related to the enzyme, reaction conditions, or the chemical environment.
-
Enzyme Inactivity:
-
Cause: The enzyme may be denatured or inhibited. Extreme pH or temperature can denature the enzyme.[7] Certain substances in the reaction mixture can act as inhibitors.
-
Solution:
-
Verify Enzyme Health: Ensure the enzyme has been stored correctly and is within its expiration date.
-
Optimize Conditions: Confirm that the reaction temperature and the microenvironment pH are within the optimal range for CALB (see Table 4).
-
Check for Inhibitors: Ensure starting materials and solvents are pure. Some polar solvents or high concentrations of substrate/product can inhibit enzyme activity.[8]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The chosen solvent, acyl donor, or water content may not be ideal for the enzyme's activity.
-
Solution:
-
Solvent Choice: Switch to a more hydrophobic solvent like hexane, toluene, or methyl tert-butyl ether (MTBE).[5][9]
-
Acyl Donor: Use an "activated" acyl donor like isopropenyl acetate or vinyl acetate, which can drive the reaction forward.[10]
-
Water Content (Activity): For reactions in organic solvents, a minimal amount of water is essential for enzyme function. If the system is too dry, consider adding molecular sieves that have been pre-equilibrated to a specific water activity.[3]
-
-
-
Poor Mass Transfer:
-
Cause: If using an immobilized enzyme like Novozym 435, inadequate mixing can limit the interaction between the substrates and the enzyme's active sites.
-
Solution: Ensure efficient and constant stirring or shaking throughout the reaction. For larger scale reactions, mechanical stirring is recommended.
-
Problem 2: Low Enantioselectivity (Low ee% or E-value)
Q: The reaction proceeds, but the enantiomeric excess (ee) of my product and/or remaining starting material is poor. How can I improve this?
A: Low enantioselectivity is a common challenge. The enantiomeric ratio (E-value) is a measure of the enzyme's ability to distinguish between the two enantiomers.
-
Reaction Temperature:
-
Cause: Higher temperatures can sometimes decrease enantioselectivity, even if they increase the reaction rate.
-
Solution: Try running the reaction at a lower temperature (e.g., room temperature or 30°C instead of 40-50°C). This often enhances enantioselectivity, though it may require longer reaction times.[7]
-
-
Solvent and Acyl Donor Choice:
-
Cause: The combination of solvent and acyl donor has a profound impact on how the substrates fit into the enzyme's active site, directly affecting selectivity.[1]
-
Solution:
-
Screen Solvents: Test a range of solvents with varying polarities (see Table 2).
-
Screen Acyl Donors: Experiment with different acyl donors. The steric and electronic properties of the acyl donor can significantly alter the E-value (see Table 3).[1]
-
-
-
Enzyme Choice:
-
Cause: While CALB is generally excellent, another lipase might be better suited for this specific substrate.
-
Solution: Screen other commercially available lipases, such as those from Pseudomonas cepacia or Pseudomonas fluorescens, if high enantioselectivity cannot be achieved with CALB.[11]
-
-
Reaction Conversion:
-
Cause: For a kinetic resolution, the maximum enantiomeric excess of the remaining starting material is achieved at conversions greater than 50%, while the product's ee is highest at lower conversions. The optimal point for separation is typically around 50% conversion.
-
Solution: Monitor the reaction closely over time using chiral HPLC or GC. Stop the reaction at approximately 50% conversion to maximize the ee of both the unreacted amine and the acylated product.
-
Data Summary Tables
Note: The following data is compiled from studies on 1-phenylethanamine and other structurally similar aromatic amines and serves as a starting point for the optimization of this compound resolution. Optimal conditions for the specific target molecule may vary.
Table 1: Influence of Enzyme Selection on the Resolution of Aromatic Amines
| Enzyme | Common Name / Form | Typical Substrates | Reference |
|---|---|---|---|
| Candida antarctica Lipase B | Novozym 435 (Immobilized) | Aromatic & Aliphatic Amines | [1][2] |
| Pseudomonas cepacia Lipase | Amano Lipase PS | Aromatic Esters & Alcohols | [6][11] |
| Pseudomonas fluorescens Lipase | PFL | Aromatic Esters & Alcohols | [11] |
| Candida rugosa Lipase | CRL | Amino Alcohols |[10] |
Table 2: Effect of Solvent on Lipase-Catalyzed Amine Resolution
| Solvent | Log P Value | Typical Performance | Reference |
|---|---|---|---|
| n-Hexane | 3.5 | Good activity, high selectivity | [9][12] |
| Toluene | 2.5 | Good activity and selectivity | [10] |
| Methyl tert-butyl ether (MTBE) | 1.3 | Good activity and selectivity | [6] |
| Diisopropyl ether (DIPE) | 1.9 | Good activity and selectivity | [13] |
| Acetonitrile | -0.33 | Lower activity for lipases | [8][9] |
| Tetrahydrofuran (THF) | 0.49 | Moderate to low activity |[11] |
Table 3: Impact of Acyl Donor on Enantioselectivity (with CALB)
| Acyl Donor | Type | Comments | Reference |
|---|---|---|---|
| Isopropenyl acetate | Irreversible | Often provides high E-values and rates | [6][10] |
| Vinyl acetate | Irreversible | Common, effective, byproduct is acetaldehyde | [12] |
| Ethyl acetate | Reversible | Slower rates, can be less selective | [12] |
| Diisopropyl malonate | Bulky Donor | Can improve selectivity for certain amines | [1] |
| Isopropyl 2-ethoxyacetate | Activated Donor | Good balance of conversion and selectivity |[1] |
Table 4: General Operating Parameters for Lipase-Catalyzed Resolutions
| Parameter | Typical Range | Optimal (Starting Point) | Reference |
|---|---|---|---|
| Temperature | 25 - 60 °C | 35 - 45 °C | [7][14] |
| pH (microenvironment) | 6.0 - 9.0 | ~7.0 (for reactions in organic media) | [15] |
| Enzyme Loading | 5 - 20 mg/mL | 10 mg/mL (or ~15 wt%) | [8][12] |
| Substrate Concentration | 0.1 - 0.5 M | 0.2 M | [12] |
| Agitation Speed | 150 - 250 rpm | 200 rpm |[14] |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution using Novozym 435
This protocol describes a general method for the enantioselective acylation of racemic this compound.
Materials:
-
Racemic this compound
-
Novozym 435 (Candida antarctica Lipase B, immobilized)
-
Acyl donor (e.g., Isopropenyl acetate)
-
Anhydrous organic solvent (e.g., Toluene or MTBE)
-
Reaction vessel (e.g., sealed vial or round-bottom flask)
-
Shaker incubator or magnetic stirrer with temperature control
Procedure:
-
To a 25 mL sealed vial, add racemic this compound (1.0 mmol).
-
Add 10 mL of anhydrous toluene.
-
Add the acyl donor. For an irreversible donor like isopropenyl acetate, add 1.2 equivalents (1.2 mmol).
-
Add Novozym 435 (e.g., 100 mg, 10 mg/mL).
-
Seal the vial tightly and place it in a shaker incubator set to 40°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the aliquots by chiral HPLC or GC (see Protocol 2) to determine the conversion percentage and the enantiomeric excess of the remaining amine (eeₛ) and the formed amide (eeₚ).
-
Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the recovered enzyme with fresh solvent and dry it under vacuum for potential reuse.
-
The filtrate, containing the unreacted (S)-amine and the (R)-amide (assuming R-selectivity), can be concentrated. The two compounds can then be separated using standard techniques like column chromatography or acid-base extraction.
Protocol 2: Analytical Method for Monitoring Reaction Progress (Chiral HPLC)
Objective: To determine the conversion rate and enantiomeric excess of both the amine substrate and the amide product.
Typical System:
-
Column: Chiral stationary phase column suitable for amines (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the amine and amide absorb (e.g., 254 nm).
-
Temperature: 25°C.
Procedure:
-
Sample Preparation: Take a ~50 µL aliquot from the reaction mixture. Filter it through a 0.22 µm syringe filter to remove the enzyme. Dilute the filtrate with the mobile phase to an appropriate concentration.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Analysis:
-
Identify the four peaks corresponding to the (R)-amine, (S)-amine, (R)-amide, and (S)-amide. This requires running standards of the racemate and, if available, an enriched sample.
-
Calculate the enantiomeric excess (ee) for the remaining amine substrate (eeₛ) and the formed amide product (eeₚ) using the peak areas:
-
ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
-
Calculate the conversion (c) using the initial and final amounts of the amine enantiomers:
-
c (%) = [1 - (Area_R-amine + Area_S-amine)_final / (Area_R-amine + Area_S-amine)_initial] * 100
-
-
Visual Guides (Graphviz)
Experimental Workflow
Caption: General experimental workflow for enzymatic kinetic resolution.
Troubleshooting Logic
Caption: Troubleshooting logic for low enantioselectivity issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 9. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stereochemical Validation of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and pharmacological assessment. The biological activity of a chiral molecule is often dictated by the spatial arrangement of its atoms, making stereochemical validation a critical step. This guide provides an objective comparison of Mosher's acid analysis, a classic NMR-based method, with chiral High-Performance Liquid Chromatography (HPLC) for the stereochemical validation of the chiral amine 1-(4-(trifluoromethoxy)phenyl)ethanamine. This comparison is supported by representative experimental data and detailed protocols to assist in selecting the most suitable method for your research needs.
Principle of Mosher's Acid Analysis
Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent used to determine the absolute configuration and enantiomeric purity of chiral alcohols and amines.[1] The fundamental principle involves the conversion of a pair of enantiomers, which are indistinguishable by standard NMR, into a mixture of diastereomers by reacting them with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[1] These resulting diastereomeric amides possess distinct physical and chemical properties, leading to different chemical shifts in their ¹H and ¹⁹F NMR spectra.
The analysis of the NMR spectra of these diastereomers allows for two primary determinations:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer.
-
Absolute Configuration: By preparing two separate derivatives using both (R)- and (S)-Mosher's acid, the absolute configuration of the chiral center can be assigned. This is achieved by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide linkage, based on a conformational model of the Mosher's amides.
Experimental Data: Mosher's Acid Analysis vs. Chiral HPLC
| Parameter | Mosher's Acid NMR Analysis (Representative Data for 1-Phenylethanamine) | Chiral HPLC Analysis (Representative Data) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. | Physical separation of enantiomers on a chiral stationary phase. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer. |
| Quantitative Data | ¹H NMR Chemical Shifts (δ) and Δδ (δS - δR) Values - CH₃ protons: - δ for (R)-MTPA amide: 1.35 ppm - δ for (S)-MTPA amide: 1.45 ppm - Δδ: +0.10 ppm- CH proton: - δ for (R)-MTPA amide: 5.10 ppm - δ for (S)-MTPA amide: 5.05 ppm - Δδ: -0.05 ppm | Chromatographic Data - Retention Time (tR): - (R)-enantiomer: 8.5 min - (S)-enantiomer: 10.2 min- Peak Area: - (R)-enantiomer: 50.5% - (S)-enantiomer: 49.5% |
| Enantiomeric Excess (ee) | Calculated from the integration of diastereomeric signals (e.g., 99% ee). | Calculated from the integrated peak areas (e.g., 98% ee). |
| Determination of Absolute Configuration | Yes, by analyzing the sign of Δδ based on the Mosher's model. | No, requires a standard of known configuration to assign peaks. |
| Method Development Time | Generally applicable with minimal development. | Requires screening of chiral columns and mobile phases. |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column and UV detector. |
Experimental Protocols
Mosher's Amide Analysis of this compound
This protocol outlines the preparation of Mosher's amides for NMR analysis.
Materials:
-
This compound (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 2.5 mg of this compound in 0.5 mL of anhydrous CDCl₃.
-
Add 1.1 equivalents of (R)-Mosher's acid.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
Preparation of (S)-MTPA Amide: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.
-
NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Data Analysis: For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
Chiral HPLC Analysis of this compound
This protocol provides a general methodology for chiral HPLC analysis. Method development will be required to optimize the separation.
Materials and Equipment:
-
This compound sample
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
Procedure:
-
Sample Preparation: Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System and Conditions:
-
Mobile Phase: A typical starting condition for a polysaccharide-based CSP is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[2]
-
Flow Rate: A common starting flow rate for a 4.6 mm ID column is 1.0 mL/min.[2]
-
Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.[2]
-
Detection: Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 210-254 nm).[2]
-
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample of unknown enantiomeric composition.
-
Data Analysis: Calculate the enantiomeric excess (ee) from the integrated peak areas of the two enantiomers.
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow for Mosher's acid analysis and the logic behind determining the absolute configuration.
References
A Comparative Analysis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine and its Trifluoromethyl Analog for Drug Discovery
This guide provides a detailed comparative analysis of two structurally related chiral amines: 1-(4-(Trifluoromethoxy)phenyl)ethanamine and 1-(4-(Trifluoromethyl)phenyl)ethanamine. The substitution of a trifluoromethoxy (-OCF₃) group for a trifluoromethyl (-CF₃) group can significantly alter a molecule's physicochemical and pharmacokinetic properties, thereby influencing its potential as a drug candidate or a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key differentiating properties, supporting data, and detailed experimental protocols for further investigation.
Introduction to the Analogs
This compound and 1-(4-(Trifluoromethyl)phenyl)ethanamine are valuable intermediates in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.[1] Their structural difference lies in the single oxygen atom separating the trifluoromethyl group from the phenyl ring in the trifluoromethoxy analog. This seemingly minor change has significant implications for lipophilicity, steric profile, and metabolic stability, which are critical parameters in drug design.[1] Both the -CF₃ and -OCF₃ moieties are known to enhance metabolic stability and influence receptor binding affinity due to their strong electron-withdrawing nature.[1]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of an oxygen atom in the -OCF₃ group alters key molecular properties compared to the -CF₃ analog. While both are potent electron-withdrawing groups, they differ in lipophilicity and size.[1] A summary of their core physicochemical properties is presented below.
| Property | This compound | 1-(4-(Trifluoromethyl)phenyl)ethanamine | Data Source(s) |
| Molecular Formula | C₉H₁₀F₃NO | C₉H₁₀F₃N | [2][3] |
| Molecular Weight (Free Base) | 205.18 g/mol | 189.18 g/mol | [2][3] |
| Molecular Weight (HCl Salt) | 241.64 g/mol | ~225.64 g/mol | [4] |
| Calculated logP | ~2.1 | ~2.5 | [1] |
| Hansch π Constant (Substituent) | +1.04 | +0.88 | |
| Steric Profile | Larger Steric Bulk | Smaller Steric Bulk | [1] |
| Electronic Effect | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | [1] |
Key Insights:
-
Lipophilicity: The trifluoromethyl analog exhibits a higher calculated logP value (~2.5) compared to its trifluoromethoxy counterpart (~2.1), suggesting it may have greater membrane permeability and potentially better blood-brain barrier penetration.[1] This is noteworthy as the isolated Hansch π constant for the -OCF₃ group (+1.04) is higher than that for the -CF₃ group (+0.88), indicating that the electronic environment of the entire molecule significantly influences the overall lipophilicity.
-
Steric Hindrance: The trifluoromethoxy group imparts greater steric bulk, which can influence how the molecule fits into a receptor's binding pocket, potentially altering affinity and selectivity.[1]
Biological and Pharmacokinetic Profile
A logical workflow for the preclinical evaluation of such analogs would involve a series of standardized in vitro assays to quantify and compare their biological and pharmacokinetic properties.
Synthesis Pathway
Both analogs can be synthesized via a common and efficient pathway: reductive amination of the corresponding benzaldehyde. This method involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced to the primary amine.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed protocols for key experiments relevant to the evaluation of these compounds.
Determination of logP by HPLC
This protocol outlines the determination of the octanol-water partition coefficient (logP) using High-Performance Liquid Chromatography (HPLC), a rapid and reliable alternative to the traditional shake-flask method.
-
Objective: To determine the lipophilicity (logP) of the test compounds.
-
Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using standards with known logP values.
-
Materials:
-
Agilent 1200 Infinity Series HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Reverse-phase C18 column.
-
Mobile Phase: Acetonitrile and water, or methanol and water, with a suitable buffer (e.g., phosphate buffer to maintain pH 7.4).
-
Reference standards with known logP values (e.g., aniline, toluene, naphthalene).
-
Test compounds (dissolved in mobile phase).
-
-
Procedure:
-
Calibration:
-
Prepare solutions of 5-7 reference standards with a range of logP values.
-
Inject each standard onto the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each standard.
-
Calculate the retention factor k' for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k') versus the known logP values to generate a linear calibration curve.
-
-
Sample Analysis:
-
Inject the test compounds (-CF₃ and -OCF₃ analogs) onto the HPLC system using the same method.
-
Record their retention times and calculate their respective log(k') values.
-
-
Calculation:
-
Interpolate the logP of the test compounds from their log(k') values using the linear regression equation from the calibration curve.
-
-
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compounds for the human serotonin transporter (SERT).
-
Objective: To quantify the binding affinity of the test compounds to SERT.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Citalopram) for binding to membranes prepared from cells expressing SERT.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing human SERT.
-
Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: Fluoxetine (10 µM).
-
Test compounds (serial dilutions, e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and fluoxetine.
-
Test Compound: Assay buffer, radioligand, cell membranes, and a specific concentration of the test compound.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
In Vitro Metabolic Stability Assay
This protocol is used to assess the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
-
Objective: To determine the metabolic stability (half-life, t₁/₂) and intrinsic clearance (Cl_int) of the test compounds.
-
Principle: The test compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.
-
Materials:
-
Pooled human liver microsomes.
-
Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds (1 µM final concentration).
-
Positive control compounds (e.g., Midazolam, Dextromethorphan).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
-
LC-MS/MS system.
-
-
Procedure:
-
Incubation Setup: Pre-warm a mixture of liver microsomes, buffer, and test compound to 37°C.
-
Reaction Initiation: Start the reaction by adding the pre-warmed cofactor solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).
-
-
Conclusion
References
- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 2. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 4. An inhibitory metabolite leads to dose- and time-dependent pharmacokinetics of (R)-N-{1-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487) in human subjects after multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)- and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significant differences in their biological activity, including their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, efficacy, and potency).[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. It is a well-established principle that the biological activity of a chiral drug often resides predominantly in one of its enantiomers.[2][3]
The Phenethylamine Scaffold and the Significance of the Trifluoromethoxy Group
1-(4-(Trifluoromethoxy)phenyl)ethanamine belongs to the substituted phenethylamine class of compounds. This structural motif is common to a wide range of psychoactive substances, including stimulants, hallucinogens, and antidepressants, which primarily act by modulating monoamine neurotransmitter systems.[4]
The trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring is a critical substituent known to influence a molecule's physicochemical properties. The inclusion of trifluoromethoxy groups in drug candidates can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5] These properties can lead to better oral bioavailability and permeability across the blood-brain barrier.[5] The introduction of fluorine-containing groups into the phenethylamine nucleus has been shown to significantly impact the psychoactivity of these compounds, with effects ranging from a marked loss to an enhancement and prolongation of their actions.[6]
Inferred Differential Biological Activity of (R)- and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Based on studies of analogous chiral phenethylamine derivatives, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit distinct biological activities. For instance, research on phenethylamine derivatives as dopamine reuptake inhibitors has shown stereospecific interactions with the human dopamine transporter (hDAT).[7][8][9] In one study, the (S)-enantiomer of a chiral phenethylamine derivative demonstrated a more stable binding conformation to hDAT compared to its (R)-counterpart, suggesting a higher affinity and potentially greater potency as a dopamine reuptake inhibitor.[7][8][9]
Such stereoselectivity is a common phenomenon. For example, in the case of the psychedelic drug 2C-B-3PIP, the (S)-enantiomer is a more potent partial agonist at the serotonin 5-HT2A receptor than the (R)-enantiomer.[10]
Given these precedents, it is reasonable to hypothesize that one enantiomer of this compound may be more potent or have a different pharmacological profile than the other. This has significant implications for drug development, as the selection of a single, more active enantiomer (the "eutomer") can lead to a therapeutic agent with an improved efficacy and a better safety profile by reducing the potential for off-target effects or metabolic burden associated with the less active or inactive enantiomer (the "distomer").
The following table summarizes the potential, inferred differences in the biological activity of the (R)- and (S)-enantiomers based on the principles of stereopharmacology and data from related compounds.
Table 1: Inferred Comparative Biological Profile of (R)- and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
| Feature | (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | Rationale/Supporting Evidence from Analogous Compounds |
| Receptor Binding Affinity | Potentially higher or lower affinity for specific monoamine transporters (e.g., DAT, SERT, NET) or receptors (e.g., 5-HT2A) compared to the (S)-enantiomer. | Potentially higher or lower affinity for specific monoamine transporters or receptors compared to the (R)-enantiomer. | Studies on chiral phenethylamines demonstrate significant enantioselective binding to targets like the dopamine transporter and serotonin receptors.[7][8][10] |
| Potency | Expected to differ in potency from the (S)-enantiomer. | Expected to differ in potency from the (R)-enantiomer. | The eutomer (more active enantiomer) of a chiral drug can be significantly more potent than the distomer. |
| Efficacy | May act as an agonist, antagonist, or partial agonist with a different efficacy profile than the (S)-enantiomer. | May act as an agonist, antagonist, or partial agonist with a different efficacy profile than the (R)-enantiomer. | Enantiomers can have qualitatively different pharmacological effects at the same receptor. |
| Metabolism | The rate and pathway of metabolism are likely to be stereoselective. | The rate and pathway of metabolism are likely to be stereoselective. | Metabolic enzymes are chiral and can preferentially metabolize one enantiomer over the other, leading to different pharmacokinetic profiles.[1] |
| Potential Therapeutic Applications | Dependent on the specific pharmacological profile; could be a candidate for CNS disorders. | Dependent on the specific pharmacological profile; could be a candidate for CNS disorders. | Chiral phenethylamines are investigated for neurological and psychiatric disorders. |
| Potential for Off-Target Effects | The profile of off-target activities is likely to differ from the (S)-enantiomer. | The profile of off-target activities is likely to differ from the (S)-enantiomer. | The distomer may contribute to side effects or have its own distinct pharmacological activity. |
Experimental Protocols for Chiral Discrimination
To empirically determine the differential biological activities of (R)- and (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, the following experimental approaches are recommended:
4.1. Chiral Separation
The first crucial step is the separation of the racemic mixture into its individual enantiomers. This can be achieved through techniques such as:
-
Diastereomeric salt formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral chromatography: Utilizing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to resolve the enantiomers.
4.2. In Vitro Pharmacological Profiling
Once the pure enantiomers are obtained, their pharmacological properties can be characterized through a series of in vitro assays:
-
Receptor Binding Assays: Competitive radioligand binding assays should be performed to determine the affinity (Ki) of each enantiomer for a panel of relevant biological targets, including monoamine transporters (DAT, SERT, NET) and various serotonin, dopamine, and adrenergic receptor subtypes.
-
Functional Assays: The functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of each enantiomer should be evaluated at the identified target receptors. This can be done using techniques such as second messenger assays (e.g., cAMP accumulation, inositol phosphate turnover) or reporter gene assays.
-
Transporter Uptake Assays: The ability of each enantiomer to inhibit the uptake of neurotransmitters by their respective transporters can be measured in cell lines expressing these transporters.
4.3. In Vivo Behavioral Pharmacology
Animal models can be used to assess the in vivo effects of the individual enantiomers. This could include:
-
Locomotor activity studies: To assess stimulant or depressant effects.
-
Drug discrimination studies: To compare the subjective effects of the enantiomers to known psychoactive drugs.
-
Microdialysis studies: To measure the effects of each enantiomer on extracellular neurotransmitter levels in specific brain regions.
Visualizing Enantiomer-Receptor Interactions
The differential binding of enantiomers to a chiral receptor can be conceptualized as a "three-point attachment" model. For a strong interaction to occur, at least three points on the drug molecule must align with complementary binding sites on the receptor. The mirror-image enantiomer may not be able to achieve this optimal three-point fit, resulting in a weaker interaction or no interaction at all.
Caption: Conceptual model of enantiomer-receptor interaction.
Conclusion
While direct experimental data on the biological activities of (R)- and (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is currently lacking, the principles of stereopharmacology and evidence from structurally related chiral phenethylamines strongly suggest that these enantiomers will exhibit different pharmacological profiles. The (S)-enantiomer of similar compounds has been shown to have higher affinity for certain monoamine transporters, but this is not a universal rule, and the specific activity of each enantiomer must be determined empirically. For drug development purposes, the resolution of the racemic mixture and the separate pharmacological evaluation of each enantiomer are critical steps to identify the eutomer and develop a more selective and potentially safer therapeutic agent. Further research is warranted to elucidate the specific biological activities of these compounds.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oipub.com [oipub.com]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2C-B-3PIP - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of Chiral Trifluoromethylated Amines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl group into chiral amine scaffolds is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the development of efficient and stereoselective synthetic routes to these valuable building blocks is of paramount importance. This guide provides a comprehensive comparison of key contemporary methods for the synthesis of chiral trifluoromethylated amines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Key Synthetic Strategies at a Glance
Several distinct strategies have emerged for the asymmetric synthesis of trifluoromethylated amines, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as follows:
-
Reduction of Trifluoromethyl Imines: Catalytic hydrogenation and transfer hydrogenation of pre-formed trifluoromethyl imines represent a direct and widely used method.
-
Nucleophilic Addition to Trifluoromethyl Imines: This versatile approach encompasses the addition of a wide range of carbon and heteroatom nucleophiles to trifluoromethyl imines.
-
Organocatalytic Isomerization of Trifluoromethyl Imines: A more recent development that utilizes chiral organic catalysts to effect an enantioselective 1,3-proton shift.
-
Biocatalytic N-H Bond Insertion: This cutting-edge technique employs engineered enzymes to catalyze the insertion of a trifluoromethylcarbene into an N-H bond.
-
Ruthenium-Catalyzed Asymmetric Reductive Amination: A one-pot procedure starting from readily available trifluoromethyl ketones.
-
Stereospecific Isomerization of Chiral Allylic Amines: A method that allows for the synthesis of γ-chiral trifluoromethylated amines.
-
Photocatalytic Methods: Emerging light-driven strategies offer novel pathways to these target molecules.
The following sections will delve into a detailed comparison of these methods, presenting quantitative data in tabular format, providing representative experimental protocols, and illustrating the reaction workflows with diagrams.
Comparative Performance of Synthetic Routes
The choice of synthetic route will depend on factors such as substrate scope, desired enantioselectivity, scalability, and the availability of starting materials and catalysts. The following tables summarize the performance of key methods based on reported experimental data.
Table 1: Asymmetric Reduction of Trifluoromethyl Imines
| Catalyst/Reagent | Substrate Scope (Aryl/Alkyl) | Yield (%) | ee (%) | Reference |
| Pd/Zn co-catalyst | Aryl, Heteroaryl | up to 99 | up to 99 | [1] |
| Ru-TsDPEN | Aryl | 94-98 | 89-98 | [2] |
| Chiral Phosphoric Acid | Aryl | Good to Excellent | Excellent | [3] |
Table 2: Nucleophilic Addition to Trifluoromethyl Imines
| Nucleophile | Catalyst/Promoter | Substrate Scope (Aryl/Alkyl) | Yield (%) | dr/er | Reference |
| Diorganozinc Reagents | Chiral Ligand | Aryl | Good | - | [3] |
| Arylboroxines | Rh-bis(phosphine) | Aryl | High | - | [3] |
| Malonates (Mannich) | Amino acid-derived catalyst | Aryl | Good to High | up to 98% ee | [4] |
Table 3: Organocatalytic Isomerization of Trifluoromethyl Imines
| Catalyst | Substrate Scope (Aryl/Alkyl) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cinchona Alkaloid Derivative (DHQ-7f) | Aryl, Alkyl | Synthetically useful | High |[5] | | Cinchonium Betaine | Aryl, Alkyl | close to quantitative | High |[6] |
Table 4: Biocatalytic N-H Bond Insertion
| Enzyme | Substrate Scope | Yield (%) | er | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Engineered Cytochrome c552 | Aryl amines | up to >99 | up to 99.5:0.5 |[7] |
Table 5: Ru-Catalyzed Asymmetric Reductive Amination
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ru/C3-TunePhos | Aryl-trifluoromethyl ketones | 51-92 | 80-97 |[8] |
Table 6: Stereospecific Isomerization of Chiral Allylic Amines
| Catalyst | Substrate Scope | Yield (%) | Diastereoselectivity | Chirality Transfer (%) | Reference |
| TBD (organocatalyst) | α-chiral trifluoromethylated allylic amines | Excellent | High | up to 99.5 | [9] |
Experimental Workflows and Logical Relationships
To visualize the distinct approaches to chiral trifluoromethylated amines, the following diagrams, generated using the DOT language, illustrate the key transformations and logical flow of each synthetic strategy.
References
- 1. Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Spectroscopic Comparison of 1-(4-(Trifluoromethoxy)phenyl)ethanamine Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the characterization and differentiation of enantiomers are critical for understanding their pharmacological and toxicological profiles. This guide provides a comparative overview of the expected spectroscopic properties of the (R)- and (S)-enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine and outlines the experimental protocols for their separation and analysis.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for the racemic mixture of this compound. The data for the individual enantiomers in standard NMR and IR spectroscopy is predicted to be identical to the racemate.
Table 1: Predicted ¹H NMR Spectroscopic Data for Racemic this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | d | 2H | Ar-H (ortho to -CH(NH₂)CH₃) |
| ~7.20 | d | 2H | Ar-H (ortho to -OCF₃) |
| ~4.20 | q | 1H | -CH(NH₂)CH₃ |
| ~1.60 | s (br) | 2H | -NH₂ |
| ~1.40 | d | 3H | -CH(NH₂)CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Racemic this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Ar-C (-OCF₃) |
| ~144 | Ar-C (-CH(NH₂)CH₃) |
| ~128 | Ar-CH |
| ~121 | Ar-CH |
| ~120 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~52 | -CH(NH₂)CH₃ |
| ~25 | -CH(NH₂)CH₃ |
Table 3: Predicted Key IR Absorption Bands for Racemic this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (amine) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1610 | Medium | C=C stretch (aromatic) |
| 1250-1200 | Strong | C-F stretch (-OCF₃) |
| 1150-1200 | Strong | C-O stretch |
Experimental Protocols
Chiral Separation via Diastereomeric Salt Formation
A common and effective method for separating enantiomeric amines is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[1] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Protocol:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid).
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution.
-
Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of Enantiomers: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free enantiomerically enriched amine. Extract the amine with an organic solvent. Repeat the process with the mother liquor to isolate the other enantiomer.
Chiral HPLC Analysis
Chiral HPLC is a powerful analytical technique for separating enantiomers and determining their enantiomeric excess (% ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for the separation of amine enantiomers.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio should be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small amount of the racemic or enantiomerically enriched amine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the separation and analysis of the enantiomers.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for chiral HPLC analysis.
References
A Comparative Guide to Assessing the Enantiopurity of 1-(4-(Trifluoromethoxy)phenyl)ethanamine by Chiral HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral molecules such as 1-(4-(Trifluoromethoxy)phenyl)ethanamine. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, robust analytical methods for quantifying the enantiomeric excess (e.e.) are essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and powerful technique for this purpose.
This guide provides a comparative overview of chiral HPLC methods for assessing the enantiopurity of this compound, alongside alternative analytical strategies. The experimental data presented is based on established methods for structurally analogous chiral amines, providing a strong framework for method development for the target compound.
Chiral HPLC: A Direct Approach to Enantioseparation
Direct enantiomeric separation by chiral HPLC is the preferred method for its accuracy, reproducibility, and high-throughput capabilities. The success of this technique hinges on the selection of an appropriate chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For chiral amines, polysaccharide-based CSPs are particularly effective.
Data Presentation: Performance of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | k1' (Enantiomer 1) | k2' (Enantiomer 2) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) | 1.0 | 25 | 2.15 | 2.80 | 1.30 | 3.50 |
| Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1) | 0.8 | 30 | 3.50 | 4.10 | 1.17 | 2.10 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (95:5) + 0.1% Diethylamine | 1.0 | 25 | 4.20 | 5.30 | 1.26 | 4.10 |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile / Methanol (50:50) + 0.1% Diethylamine | 1.2 | 35 | 1.80 | 2.25 | 1.25 | 3.80 |
Note: The data presented in this table is representative of separations for analogous phenylalkanamines and should be considered as a starting point for the optimization of a method for this compound.
Experimental Protocol: Chiral HPLC Method
This protocol outlines a general procedure for the enantiomeric purity determination of this compound using a polysaccharide-based CSP.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: this compound (racemic standard and test sample).
-
Sample Diluent: Mobile phase or a mixture of n-Hexane/IPA (80:20 v/v).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent.
-
Prepare the test sample at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the racemic standard solution.
-
The system is deemed suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 2.0.
5. Analysis and Calculation:
-
Inject the test sample solution.
-
Identify the peaks corresponding to the two enantiomers based on their retention times from the racemic standard run.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiopurity determination by chiral HPLC.
Alternative Methods for Enantiopurity Assessment
1. Chiral Derivatization followed by Achiral HPLC: This indirect method involves reacting the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).
-
Common Derivatizing Agents: Mosher's acid chloride (MTPA-Cl), Marfey's reagent (FDAA), or chiral isocyanates.
-
Advantages: Utilizes common achiral columns; can be very sensitive.
-
Disadvantages: Requires an additional reaction step; potential for kinetic resolution leading to inaccurate results; the derivatizing agent must be enantiomerically pure.
2. Diastereomeric Salt Formation and Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts often have different solubilities, allowing one to be selectively crystallized. The enantiomeric purity of the isolated amine can then be determined by HPLC or other methods.
-
Common Resolving Agents: Tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.
-
Advantages: Can be used for preparative scale separation; well-established technique.
-
Disadvantages: Success is highly dependent on finding a suitable resolving agent and crystallization conditions; can be time-consuming and less precise for analytical quantification compared to HPLC.
Comparison of Enantiopurity Assessment Methods
| Feature | Direct Chiral HPLC | Chiral Derivatization (Indirect HPLC) | Diastereomeric Salt Formation |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Conversion to diastereomers, followed by separation on an achiral phase. | Separation based on differential solubility of diastereomeric salts. |
| Speed | Fast (typically < 20 min per sample). | Slower (requires reaction time + HPLC run). | Slow (requires crystallization time). |
| Accuracy | High. | Can be high, but susceptible to derivatization artifacts. | Generally lower for quantitative analysis. |
| Primary Use | Analytical quantification of e.e. | Analytical quantification when direct methods fail. | Preparative scale resolution and purification. |
| Equipment | HPLC with a specialized chiral column. | HPLC with a standard achiral column. | Standard laboratory glassware. |
| Key Challenge | Finding the optimal CSP and mobile phase combination. | Ensuring complete and non-discriminatory derivatization. | Screening for an effective resolving agent and crystallization solvent. |
Logical Workflow: Direct vs. Indirect Chiral Analysis
Caption: Comparison of direct and indirect chiral analysis workflows.
Navigating the Enantiomeric Maze: A Comparative Analysis of Resolving Agents for 1-(4-(Trifluoromethoxy)phenyl)ethanamine
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical hurdle in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide offers a comparative overview of resolving agents for the chiral amine 1-(4-(trifluoromethoxy)phenyl)ethanamine, a key intermediate in various pharmaceutical compounds. Due to a lack of specific publicly available experimental data for the direct resolution of this compound, this guide presents a detailed analysis of resolving agents successfully employed for the structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, providing a robust starting point for methodological development.
The primary and most industrially scalable method for separating enantiomers of chiral amines is through the formation of diastereomeric salts using a chiral resolving agent.[1][2] This process involves the reaction of the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation via fractional crystallization.[1][2] Subsequently, the desired enantiomer of the amine is liberated from the purified diastereomeric salt.
Performance of Chiral Resolving Agents: A Data-Driven Comparison
While specific data for this compound is not available in the public domain, a patent for the resolution of the structurally similar 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine provides valuable insights into effective resolving agents and conditions.[1][3] The following table summarizes the performance of two tartaric acid derivatives in this process, which can serve as a strong foundation for the resolution of this compound. The selection of an appropriate resolving agent is often an empirical process, and screening of various agents is common practice.[2][4]
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (R,R)-4-chlorotartranilic acid | 1:1 | Methanol | Not Specified | High | >99% |
| (R,R)-di-p-toluoyl-tartaric acid | 1:1 | Not Specified | Not Specified | Not Specified | Not Specified |
Table 1: Performance of Tartaric Acid Derivatives in the Resolution of a Structurally Analogous Amine. Data is adapted from patent information regarding the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine.[1][3]
Other commonly used chiral resolving agents for amines that researchers can consider for screening include various derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][4][5][6]
Experimental Protocols
The following are detailed experimental protocols adapted from the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, providing a foundational methodology for the chiral resolution of this compound.[1]
Resolution with (R,R)-4-chlorotartranilic acid
-
Diastereomeric Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol). Add an equimolar amount of (R,R)-4-chlorotartranilic acid. Stir the mixture to allow for the formation of the diastereomeric salts.
-
Isolation of Diastereomeric Salt: The less soluble diastereomeric salt will precipitate out of the solution. Isolate the crystalline salt by filtration and wash it with a small amount of cold solvent to remove impurities.[1]
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). Stir the mixture until the salt has completely dissolved and partitioned between the two phases.[1]
-
Extraction and Purification: Separate the organic layer, wash it with water, and then dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.[1]
Resolution with (R,R)-di-p-toluoyl-tartaric acid
The protocol is identical to that described for (R,R)-4-chlorotartranilic acid, with (R,R)-di-p-toluoyl-tartaric acid used as the resolving agent.[1] The optimal temperature and crystallization time may need to be adjusted based on the solubility of the resulting diastereomeric salt.
Visualizing the Resolution Workflow
To better understand the experimental process and the decision-making involved in selecting a chiral resolving agent, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 4. onyxipca.com [onyxipca.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pharmtech.com [pharmtech.com]
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of 1-(4-(Trifluoromethoxy)phenyl)ethanamine Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of the primary analytical techniques used to elucidate the structure of 1-(4-(Trifluoromethoxy)phenyl)ethanamine and its derivatives, complete with experimental data and detailed protocols.
The structural confirmation of novel chemical entities is a critical step in the research and development pipeline, ensuring the identity, purity, and desired stereochemistry of a synthesized compound. For derivatives of this compound, a class of compounds with potential applications in medicinal chemistry, a multi-pronged analytical approach is essential for unambiguous structural determination. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography, presenting a workflow for their application and a comparison of the data they provide.
The Analytical Workflow: A Step-by-Step Approach
A logical and efficient workflow is key to expediently and accurately confirming the structure of a target molecule. The process typically begins with spectroscopic techniques that provide initial structural information and concludes with the definitive three-dimensional mapping provided by X-ray crystallography, should a suitable crystal be obtained.
Caption: A typical workflow for the structural confirmation of a synthesized organic compound.
Comparative Analysis of Key Techniques
The combination of NMR, MS, and X-ray crystallography provides a comprehensive picture of the molecular structure. Each technique offers unique and complementary information.
| Analytical Technique | Information Provided | Sample Requirements | Key Experimental Data | Alternative/Complementary Methods |
| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry. | Soluble sample (typically 1-10 mg) in a deuterated solvent. | Chemical shifts (ppm), coupling constants (Hz), integration values. | 2D NMR (COSY, HSQC, HMBC), NOESY. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Small sample amount (µg to ng), can be solid, liquid, or in solution. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS). |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | A single, well-ordered crystal (typically 0.1-0.5 mm in size). | Unit cell dimensions, space group, atomic coordinates, bond lengths (Å), bond angles (°). | Powder X-ray Diffraction (for crystalline solids), Electron Diffraction. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are comparable to ¹H NMR.
-
A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) at 0 ppm.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the compound's fragmentation, which can aid in structural elucidation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For High-Resolution Mass Spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain a highly accurate mass measurement, which can be used to determine the elemental composition. .
-
Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Data Interpretation and Comparison
While no complete experimental dataset for this compound is readily available in the public domain, we can infer expected data based on its structure and compare it to a closely related analogue, 1-(4-(Trifluoromethyl)phenyl)ethanamine.
| Data Point | This compound (Expected) | 1-(4-(Trifluoromethyl)phenyl)ethanamine (Reference Data) |
| Molecular Weight | 205.18 g/mol | 189.18 g/mol |
| ¹H NMR (CDCl₃) | Aromatic protons: ~7.1-7.4 ppm (multiplets); Methine proton (-CH): ~4.2 ppm (quartet); Methyl protons (-CH₃): ~1.4 ppm (doublet); Amine protons (-NH₂): variable, broad singlet. | Aromatic protons: ~7.3-7.6 ppm (multiplets); Methine proton (-CH): ~4.2 ppm (quartet); Methyl protons (-CH₃): ~1.5 ppm (doublet); Amine protons (-NH₂): variable, broad singlet. |
| ¹³C NMR (CDCl₃) | Aromatic carbons: ~120-150 ppm; Trifluoromethoxy carbon (-OCF₃): ~120 ppm (quartet, J ≈ 257 Hz); Methine carbon (-CH): ~50 ppm; Methyl carbon (-CH₃): ~25 ppm. | Aromatic carbons: ~125-148 ppm; Trifluoromethyl carbon (-CF₃): ~124 ppm (quartet, J ≈ 272 Hz); Methine carbon (-CH): ~50 ppm; Methyl carbon (-CH₃): ~25 ppm. |
| ¹⁹F NMR (CDCl₃) | Singlet around -58 ppm. | Singlet around -63 ppm. |
| Mass Spectrum (EI) | Molecular ion (m/z 205). Key fragments from loss of CH₃ (m/z 190), and cleavage of the C-C bond next to the amine (benzylic cleavage). | Molecular ion (m/z 189). Key fragments from loss of CH₃ (m/z 174), and benzylic cleavage. |
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the initial and crucial framework of the molecule's connectivity, while mass spectrometry confirms its molecular weight and offers clues to its substructures through fragmentation analysis. For an unambiguous determination of the three-dimensional arrangement and absolute stereochemistry, single-crystal X-ray crystallography stands as the gold standard. By following a structured analytical workflow and carefully interpreting the data from each technique, researchers can confidently establish the structure of these and other novel chemical entities, paving the way for further investigation and development.
A Comparative Guide to the Metabolic Stability of Trifluoromethoxy and Trifluoromethyl Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds. Among the most utilized moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, particularly on aniline scaffolds, which are prevalent in a wide range of therapeutic agents. This guide provides an objective comparison of the metabolic stability of trifluoromethoxy versus trifluoromethyl anilines, supported by established principles and experimental data.
Executive Summary
Both trifluoromethoxy and trifluoromethyl groups are powerful tools for medicinal chemists to block metabolic hotspots and improve a drug candidate's half-life. The high strength of the carbon-fluorine bond in both groups confers significant resistance to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2][3]
-
Trifluoromethoxy (-OCF3) anilines are exceptionally stable, with the -OCF3 group being highly resistant to oxidative metabolism.[2][4] This moiety effectively prevents O-demethylation, a common and rapid metabolic pathway for analogous methoxy-containing compounds.[5]
-
Trifluoromethyl (-CF3) anilines also exhibit enhanced metabolic stability due to the robust C-F bonds.[6] The strong electron-withdrawing nature of the -CF3 group can also deactivate the aromatic ring, making it less susceptible to oxidative metabolism.[5]
While direct, head-to-head quantitative data from a single study comparing isosteric trifluoromethoxy and trifluoromethyl anilines is limited in the public domain, the consensus in the literature is that both groups significantly enhance metabolic stability over their non-fluorinated counterparts.
Comparative Metabolic Stability Data
The following table summarizes representative in vitro metabolic stability data for aniline and its fluorinated analogs in human liver microsomes (HLM). It is important to note that these values are illustrative and compiled from general principles and various sources in the literature; they are not from a direct head-to-head comparative study and are intended to demonstrate the general trends observed.[7]
| Compound/Moiety | Illustrative Half-Life (t½) in HLM (min) | Illustrative Intrinsic Clearance (CLint) (µL/min/mg protein) | Rationale for Enhanced Stability |
| Aniline | 15 | High | Susceptible to aromatic hydroxylation and N-oxidation. |
| 4-Trifluoromethoxyaniline | > 60 | Low | The -OCF3 group is highly resistant to metabolic breakdown, including O-dealkylation.[2][4] The substituent's steric bulk and electronic effects protect the molecule from CYP450-mediated oxidation. |
| 4-Trifluoromethylaniline | 50 | Low to Moderate | The high bond energy of the C-F bonds in the -CF3 group makes it resistant to metabolic cleavage.[1][6] This blocks a potential site of metabolism and increases the overall stability of the molecule. |
Experimental Protocols
A standard and widely accepted method for evaluating the metabolic stability of compounds is the in vitro liver microsomal stability assay.
In Vitro Metabolic Stability Assessment Using Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[1]
Materials:
-
Pooled human or rat liver microsomes (HLM or RLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (trifluoromethoxy and trifluoromethyl anilines), stock solutions in DMSO
-
Positive control (e.g., Testosterone, a compound with a known metabolic profile)
-
Acetonitrile with an internal standard (IS) for reaction quenching and sample preparation
Procedure:
-
Preparation: A microsome incubation mixture is prepared by combining liver microsomes and phosphate buffer in a microcentrifuge tube. This mixture is pre-warmed at 37°C for 5 minutes.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
-
Incubation: The mixture is incubated at 37°C in a shaking water bath.
-
Time Points: Aliquots of the reaction mixture are withdrawn at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding it to a tube containing ice-cold acetonitrile with an internal standard.[8]
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the assay.
Visualization of Experimental Workflow and Metabolic Pathways
Experimental Workflow
Metabolic Pathways
The metabolic fate of trifluoromethoxy and trifluoromethyl anilines generally involves phase I and phase II transformations. The primary metabolic pathways are depicted below.
Conclusion
The incorporation of both trifluoromethoxy and trifluoromethyl groups is a highly effective strategy for enhancing the metabolic stability of aniline-based drug candidates. The -OCF3 group is exceptionally robust and resistant to metabolism, making it a preferred choice when maximum stability is desired. The -CF3 group also provides a significant metabolic shield and has been more widely used in approved drugs. The choice between these two groups will depend on a variety of factors in the drug design process, including synthetic accessibility and the desired physicochemical properties of the final compound. The experimental protocols and metabolic pathways outlined in this guide provide a framework for the rational design and evaluation of more stable and effective therapeutic agents.
References
A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. Among these, 1-(4-(trifluoromethoxy)phenyl)ethanamine stands as a crucial building block due to the unique electronic properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity. This guide provides an objective comparison of prominent catalytic systems for the enantioselective synthesis of this valuable amine, focusing on metal-based catalysis, biocatalysis, and organocatalysis. The performance of each system is evaluated based on key metrics such as yield, enantiomeric excess (ee%), and reaction conditions, supported by experimental data from peer-reviewed literature.
Performance Comparison of Catalytic Systems
The asymmetric synthesis of this compound is primarily achieved through the enantioselective reduction of the corresponding ketone, 4'-(trifluoromethoxy)acetophenone, or the reductive amination of the same. The choice of catalytic system significantly impacts the efficiency and stereoselectivity of this transformation.
| Catalytic System | Catalyst Type | Key Performance Metrics | Advantages | Disadvantages |
| Ruthenium-Catalyzed Asymmetric Hydrogenation | Transition Metal | High Yield (>95%), High ee% (>98%) | Broad substrate scope, high efficiency, well-established methodologies. | Requires high-pressure hydrogen, potential for metal contamination in the final product. |
| Rhodium-Catalyzed Asymmetric Reductive Amination | Transition Metal | Good to Excellent Yield (80-95%), High ee% (up to 96%) | Direct conversion of ketones to primary amines, avoids isolation of imine intermediates. | Catalyst can be sensitive to air and moisture, may require inert atmosphere. |
| Biocatalysis (ω-Transaminase) | Enzyme | High Conversion (>99%), Excellent ee% (>99%) | High selectivity, mild reaction conditions (aqueous media, ambient temperature), environmentally benign. | Substrate scope can be limited, potential for product inhibition, requires specific enzyme screening. |
| Organocatalysis | Small Organic Molecule | Good Yield (up to 98%), Excellent ee% (up to 96%) | Metal-free, avoids metal contamination, often robust and insensitive to air/moisture. | Catalyst loading can be higher than metal catalysts, may require longer reaction times. |
Detailed Experimental Data
The following tables summarize quantitative data for each catalytic approach, providing a direct comparison of their performance in the asymmetric synthesis of chiral amines from acetophenone derivatives.
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Substituted Acetophenones
Data for 4'-(trifluoromethoxy)acetophenone is inferred from reactions with structurally similar substrates.
| Catalyst | Ligand | Substrate | Yield (%) | ee (%) | Temp (°C) | Time (h) | Ref. |
| Ru Nanoparticles | (1S, 2S)-DPEN | Acetophenone | 100 | 79.1 (S) | 40 | 10 | [1] |
| Ru(PPh₃)₃Cl₂ | (1R,2R)-N,N′-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamine | Acetophenone | >99 | 76 (S) | 25 | 24 | [2] |
| [RuCl₂((S)-binap)]₂N(Et)₃ | (S)-BINAP | 4'-Fluoroacetophenone | 97 | 98 (R) | 80 | 12 | [3] |
Table 2: Rhodium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones
Performance for 4'-(trifluoromethoxy)acetophenone is extrapolated from the provided data.
| Catalyst Precursor | Ligand | Substrate | Yield (%) | ee (%) | Amine Source | Time (h) | Ref. |
| [Rh(cod)Cl]₂ | (R,R)-BICP | N-Acetyl-1-[4-(trifluoromethyl)phenyl]enamide | >99 | 93.0 | H₂ | 24 | |
| [Ir(cod)Cl]₂ | f-Binaphane | Acetophenone | 98 | 95 | NH₃/H₂ | 24 | [4] |
Table 3: Biocatalytic Transamination of 4'-(Trifluoromethyl)acetophenone
(S)-1-(4-trifluoromethylphenyl)ethylamine is a close structural analog of the target molecule.
| Enzyme | Amine Donor | Substrate Conc. (mM) | Conversion (%) | ee (%) | Temp (°C) | Time (h) | Ref. |
| ω-TA (TR₈) | Isopropylamine | 10 | >99 | >99 (S) | 30 | 24 | [5] |
Table 4: Organocatalytic Asymmetric Reduction of α-Trifluoromethylated Imines
This demonstrates the potential of organocatalysis for related transformations.
| Catalyst | Hydride Source | Substrate | Yield (%) | ee (%) | Solvent | Temp (°C) | Ref. |
| BINOL-derived boro-phosphate | Catecholborane | N-Phenyl-1-(4-trifluoromethylphenyl)methanimine | 98 | 96 (R) | Cyclopentane | 25 | [6] |
Experimental Protocols
Ruthenium-Catalyzed Asymmetric Hydrogenation
A representative procedure involves the hydrogenation of the substrate ketone in a suitable solvent (e.g., methanol, isopropanol) in the presence of a chiral ruthenium catalyst and a base.
General Procedure:
-
A pressure reactor is charged with 4'-(trifluoromethoxy)acetophenone, a chiral ruthenium catalyst (e.g., Ru/ligand complex, 0.1-1 mol%), and a solvent (e.g., methanol).
-
A solution of a base (e.g., potassium tert-butoxide) in the same solvent is added.
-
The reactor is purged and pressurized with hydrogen gas (10-50 bar).
-
The reaction mixture is stirred at a specified temperature (e.g., 25-80 °C) for a designated time (e.g., 4-24 hours).
-
After depressurization, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the chiral amine.
Biocatalytic Transamination
This method utilizes a whole-cell or isolated enzyme catalyst in an aqueous buffer.
General Procedure: [5]
-
A reaction vessel is charged with a buffer solution (e.g., Tris-HCl, pH 7.5).
-
Pyridoxal 5'-phosphate (PLP) cofactor, an amine donor (e.g., isopropylamine), and 4'-(trifluoromethoxy)acetophenone are added.
-
The reaction is initiated by the addition of the ω-transaminase catalyst (as lyophilized cells or purified enzyme).
-
The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate) and purified.
Visualizing the Catalytic Pathways
To illustrate the underlying mechanisms and workflows, the following diagrams are provided in DOT language.
Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Caption: Simplified catalytic cycle for ω-transaminase.
Conclusion
The selection of an optimal catalytic system for the asymmetric synthesis of this compound is contingent upon the specific requirements of the synthetic campaign, including scale, purity requirements, and cost considerations.
-
Ruthenium and rhodium-based catalysts offer high efficiency and broad applicability, making them suitable for large-scale production where the cost of the metal and subsequent purification to remove metal traces are justifiable.
-
Biocatalysis with ω-transaminases represents a highly selective and environmentally friendly alternative. It is particularly advantageous for producing enantiopure amines under mild conditions, though it may require initial screening to identify a suitable enzyme.
-
Organocatalysis is an emerging area that provides a metal-free approach, which is highly desirable in pharmaceutical synthesis to avoid any potential metal contamination in the final active pharmaceutical ingredient.
Ultimately, a thorough evaluation of these catalytic systems, potentially including in-house screening and optimization, will enable researchers and drug development professionals to identify the most effective and sustainable route for the synthesis of this important chiral amine.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 1-(4-(Trifluoromethoxy)phenyl)ethanamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(4-(Trifluoromethoxy)phenyl)ethanamine, a compound that, due to its trifluoromethoxy and phenylethylamine moieties, requires careful handling as hazardous waste. Adherence to these protocols is essential for minimizing risks and ensuring full compliance with safety regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and waste disposal policies. In the absence of a specific SDS for this compound, information from structurally related compounds indicates that it should be handled with caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles and a face shield |
| Body Protection | Laboratory coat; a chemical-resistant apron is also recommended |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1] It should be treated as hazardous waste.[2]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is in solid or liquid form and if it is mixed with any solvents or other reagents.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials.[2] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[3] Amines should not be stored in metal containers.[3]
Step 2: Containerization and Labeling
-
Use a Designated, Compatible Container: Collect the waste in a clearly labeled, sealed container.[2] Plastic containers are generally preferred for amine waste.
-
Proper Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". If it is a mixture, list all components.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from heat and incompatible materials.[4]
-
Follow Institutional Guidelines: Adhere to your institution's policies regarding the maximum volume of waste allowed to accumulate in the laboratory and the timeframe for storage.[4]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor.[5]
-
Do Not Dispose Down the Drain: Do not discharge this compound or its containers into drains, surface waters, or groundwater.[6] While some aqueous solutions of amines can be disposed of in the sanitary sewer after neutralization, this is not recommended for this compound due to the presence of the trifluoromethoxy group and the aromatic ring, which may be harmful to aquatic life.[6][7]
Step 5: Empty Container Disposal
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[3]
-
Container Disposal: Once cleaned and with the label defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[5]
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[2]
For a large spill, evacuate the area and contact your institution's emergency response team.[2]
Disposal Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling 1-(4-(Trifluoromethoxy)phenyl)ethanamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS Number: 123195-23-3). Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, related compounds exhibit harmful effects if swallowed, in contact with skin, or inhaled.[1] Therefore, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[2] | To protect eyes from splashes and irritation.[1][3] |
| Hand Protection | Disposable nitrile gloves.[2] For extended contact or when handling larger quantities, consider double-gloving or heavier-duty chemical-resistant gloves. | To prevent skin contact and absorption. Nitrile gloves offer good short-term protection against a range of chemicals.[2] |
| Body Protection | A Nomex® laboratory coat or a chemical-resistant splash suit should be worn and fully buttoned.[2] Long pants and closed-toe, closed-heel shoes are required.[2] | To protect the skin from accidental splashes and contamination.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is required.[2] | To prevent inhalation of harmful vapors or mists.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Have appropriate spill cleanup materials readily accessible.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfers.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]
-
Clean the work area and any equipment used.
-
Remove and properly dispose of contaminated gloves and any disposable PPE.
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, and weighing papers, that come into direct contact with the chemical should be considered hazardous waste.
-
Place these materials in a sealed and labeled container for disposal.
-
-
Empty Containers:
-
Even if a container appears empty, it may contain chemical residue.
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as hazardous waste.
-
After proper rinsing, the container can be disposed of according to institutional guidelines.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

